INCB3344
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
| Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
INCB3344: A Technical Guide to its Mechanism of Action as a CCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). The information presented herein is compiled from preclinical pharmacological studies and is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Core Mechanism of Action: CCR2 Antagonism
This compound functions as a direct antagonist of CCR2, a key receptor in the inflammatory cascade. Its primary mechanism involves binding to CCR2 and competitively inhibiting the interaction of the receptor with its cognate ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] This blockade of the CCL2/CCR2 signaling axis is central to the pharmacological effects of this compound.
The binding of CCL2 to CCR2 on the surface of monocytes and macrophages triggers a conformational change in the receptor, initiating a cascade of intracellular signaling events. These events culminate in chemotaxis, the directed migration of these immune cells to sites of inflammation.[1][2] By preventing the initial ligand-receptor interaction, this compound effectively abrogates these downstream signaling pathways and the subsequent cellular responses.
The key outcomes of this compound's mechanism of action include:
-
Inhibition of Monocyte and Macrophage Migration: By blocking CCL2-mediated chemotaxis, this compound reduces the influx of inflammatory monocytes and macrophages into tissues.[2][3][4] This has been demonstrated in various preclinical models of inflammation.[2][4]
-
Modulation of Inflammatory Responses: Macrophages play a pivotal role in orchestrating inflammatory reactions. By limiting their recruitment, this compound can substantially attenuate tissue inflammation.[2][4]
-
Therapeutic Potential in Inflammatory Diseases: The central role of the CCL2/CCR2 axis in various inflammatory conditions suggests the therapeutic utility of CCR2 antagonists like this compound. Preclinical studies have shown its efficacy in models of multiple sclerosis (experimental autoimmune encephalomyelitis) and inflammatory arthritis.[2][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across multiple species and assay formats. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Species/Receptor | Assay Type | IC50 (nM) |
| Human CCR2 (hCCR2) | Binding Antagonism | 5.1[5][6][7] |
| Human CCR2 (hCCR2) | Chemotaxis Antagonism | 3.8[5][6][7] |
| Mouse CCR2 (mCCR2) | Binding Antagonism | 9.5[5][6][7] |
| Mouse CCR2 (mCCR2) | Chemotaxis Antagonism | 7.8[5][6][7] |
| Mouse Monocytes | CCL2 Binding Inhibition | 10[2][3] |
| Mouse Monocytes | ERK Phosphorylation Inhibition | 3-10[3][8] |
| Rat CCR2 | Binding Antagonism | 7.3[6] |
| Rat CCR2 | Chemotaxis Antagonism | 2.7[6] |
| Cynomolgus CCR2 | Binding Antagonism | 16[6] |
| Cynomolgus CCR2 | Chemotaxis Antagonism | 6.2[6] |
Table 2: Selectivity and Pharmacokinetic Profile
| Parameter | Value |
| Selectivity vs. other GPCRs | >100-fold[2][3][7] |
| Selectivity vs. murine CCR1 and CCR5 | >1 µM and >3 µM, respectively[5] |
| Oral Bioavailability (Mice) | 47%[5] |
| hERG Activity (IC50) | 13 µM[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The following are descriptions of key experimental methodologies used to characterize this compound, based on published literature.
Receptor Binding Assay
-
Objective: To determine the affinity of this compound for the CCR2 receptor.
-
Cell Line: A murine monocyte cell line, WEHI-274.1, endogenously expressing CCR2, is often utilized.[6]
-
Procedure:
-
Cells (e.g., 5x10^5) are incubated with varying concentrations of this compound.
-
A constant concentration of radiolabeled CCL2 (e.g., 125I-labeled mCCL2) is added to the cell suspension.
-
The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for competitive binding.
-
Non-specific binding is determined by adding a high concentration of unlabeled CCL2 in a parallel set of experiments.
-
The cells are then harvested, and the amount of bound radioligand is quantified using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled CCL2 is determined and reported as the IC50 value.[8]
-
Chemotaxis Assay
-
Objective: To assess the functional ability of this compound to block CCL2-induced cell migration.
-
Cell Line: WEHI-274.1 cells or primary monocytes are suitable for this assay.
-
Procedure:
-
A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used.
-
The lower chamber is filled with media containing a chemoattractant concentration of CCL2.
-
The upper chamber is seeded with cells that have been pre-incubated with varying concentrations of this compound.
-
The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the vehicle control.
-
ERK Phosphorylation Assay
-
Objective: To measure the effect of this compound on a key downstream signaling event following CCR2 activation.
-
Cell Line: Cells expressing CCR2, such as WEHI-274.1.
-
Procedure:
-
Cells are serum-starved to reduce basal levels of ERK phosphorylation.
-
The cells are then pre-treated with various concentrations of this compound.
-
The cells are subsequently stimulated with CCL2 for a short period (e.g., 5 minutes) to induce ERK phosphorylation.
-
The reaction is stopped, and cell lysates are prepared.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The ratio of p-ERK to total ERK is calculated, and the IC50 value is determined as the concentration of this compound that inhibits 50% of the CCL2-induced ERK phosphorylation.[3] this compound has been shown to not possess agonist activity on its own.[3]
-
In Vivo Pharmacology
This compound has demonstrated efficacy in several rodent models of inflammatory diseases, underscoring the in vivo relevance of its mechanism of action.
-
Delayed-Type Hypersensitivity (DTH): Treatment with this compound resulted in a dose-dependent inhibition of macrophage influx and a significant reduction in tissue inflammation in a mouse model of DTH.[2][3][4]
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of this compound significantly reduced disease severity.[2][4]
-
Inflammatory Arthritis: this compound was also shown to be efficacious in a rat model of inflammatory arthritis.[2][4]
-
Diabetic Nephropathy: In a mouse model of diabetic nephropathy, this compound decreased albuminuria, serum creatinine levels, and the abundance of bone marrow-derived macrophages in the kidney.[9]
Conclusion
This compound is a well-characterized CCR2 antagonist with potent in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the CCL2/CCR2 signaling axis, leads to the inhibition of monocyte and macrophage recruitment and a subsequent reduction in inflammation. The data summarized in this technical guide highlight its utility as a research tool for investigating the role of CCR2 in various disease processes and as a potential therapeutic agent for inflammatory conditions. While it exhibited moderate hERG activity, which may have limited its clinical development, its robust preclinical profile makes it an important reference compound in the study of CCR2 biology.[7]
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3344: A Technical Overview of its Binding Affinity to CCR2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Core Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound to CCR2 has been determined across multiple species using whole-cell binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the radioligand binding, are summarized below.
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | - | - | 5.1 |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |
| Rat | Whole Cell Binding | - | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | - | 16 |
Table 1: Radioligand Binding Affinity of this compound. This table summarizes the IC50 values of this compound for CCR2 across different species as determined by whole-cell binding assays.[1][2][3]
In addition to its binding affinity, this compound has been shown to be a potent antagonist of CCR2-mediated functional activity, such as chemotaxis. The IC50 values for the antagonism of chemotaxis are 3.8 nM for human CCR2 and 7.8 nM for mouse CCR2.[2][3] The dissociation constant (K(d)) for this compound binding to human CCR2 is approximately 5 nM, and the binding is rapid and reversible.[4]
Experimental Protocols
The determination of this compound's binding affinity and functional antagonism of CCR2 involves several key experimental protocols, primarily radioligand binding assays and chemotaxis assays.
Radioligand Binding Assay
This assay competitively measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[1]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well filter plate.[1]
-
Scintillation Counter. [1]
Procedure:
-
Cell Preparation: WEHI-274.1 cells are cultured and harvested. The cells are then resuspended in the assay buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup: The assay is performed in a 96-well plate in triplicate.
-
For total binding, 25 µL of assay buffer is added.
-
For non-specific binding, 1 µM of unlabeled CCL2 is added.[1]
-
A serial dilution of this compound is prepared and added to the respective wells.
-
25 µL of the cell suspension is added to each well.
-
25 µL of 125I-mCCL2 is added to all wells.
-
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow for binding equilibrium to be reached.
-
Filtration and Washing: The contents of the wells are transferred to a filter plate and washed with cold wash buffer to separate the bound and free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the specific binding of the radioligand.
Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a chemoattractant, CCL2.
Materials:
-
Cells: A cell line expressing CCR2, such as WEHI-274.1 monocytes.[2][5]
-
Chemoattractant: Recombinant CCL2 (also known as MCP-1).
-
Test Compound: this compound.
-
Assay Medium: Appropriate cell culture medium.
-
Transwell Inserts: Cell culture inserts with a porous membrane (e.g., 5 µm pore size).[6]
-
96-well Plate.
-
Fluorescent Dye for Cell Quantification (e.g., CyQuant). [1]
Procedure:
-
Assay Setup:
-
In the lower chamber of the 96-well plate, assay medium containing CCL2 is added.
-
In separate wells, assay medium with CCL2 and varying concentrations of this compound are added.
-
Control wells contain only the assay medium.
-
-
Cell Seeding: The CCR2-expressing cells are resuspended in the assay medium and seeded into the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[1]
-
Quantification of Migrated Cells:
-
The Transwell inserts are carefully removed.
-
A cell lysis buffer containing a fluorescent dye is added to the lower wells.[1]
-
The fluorescence, which is proportional to the number of migrated cells, is measured using a plate reader.
-
-
Data Analysis: The IC50 value for chemotaxis inhibition is determined by calculating the concentration of this compound that reduces CCL2-induced cell migration by 50%.
Mandatory Visualizations
CCR2 Signaling Pathway
The binding of the chemokine ligand CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][7] This activation leads to the recruitment of various immune cells to sites of inflammation.[8][9][10] Upon ligand binding, CCR2 couples to Gαi proteins, which leads to the activation of several downstream pathways, including the PI3K/Akt, and MAPK/ERK pathways.[7][10][11] These pathways are crucial for cell migration, survival, and proliferation.[10][11]
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound to CCR2.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.cn [glpbio.cn]
- 6. timothyspringer.org [timothyspringer.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
INCB3344: A Technical Guide to CCL2/CCR2 Axis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols relevant to the study of this compound and its role in the inhibition of the CCL2/CCR2 signaling axis.
Introduction to the CCL2/CCR2 Axis and this compound
The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattrapictant protein-1 (MCP-1), and its primary receptor, CCR2, play a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1][2] This signaling pathway is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in tumorigenesis and metastasis.[1][3][4] The CCL2/CCR2 axis governs the recruitment of monocytes, which can differentiate into macrophages, a key cell type in orchestrating inflammatory responses.[5][6]
This compound is a novel, potent, and selective small molecule antagonist of CCR2.[1][5] It has demonstrated efficacy in rodent models of inflammatory diseases, including delayed-type hypersensitivity, experimental autoimmune encephalomyelitis (EAE), and inflammatory arthritis.[5][6] this compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling events such as ERK phosphorylation and subsequent chemotaxis.[2][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Species | Cell Line/System | IC50 (nM) | Reference |
| CCL2 Binding | Human | hCCR2-expressing cells | 5.1 | [8][9] |
| Mouse | Mouse monocytes | 10 | [1][5] | |
| Mouse | WEHI-274.1 | 9.5 | [8] | |
| Rat | - | 7.3 | [9] | |
| Cynomolgus | - | 16 | [9] | |
| Chemotaxis | Human | hCCR2-expressing cells | 3.8 | [8][9] |
| Mouse | WEHI-274.1 | 7.8 | [8] | |
| Rat | - | 2.7 | [9] | |
| Cynomolgus | - | 6.2 | [9] | |
| ERK Phosphorylation | Mouse | - | 3-10 | [10] |
Table 2: Selectivity of this compound
| Receptor | Selectivity Fold vs. CCR2 | Reference |
| Other CC chemokine receptors | >100 | [1][5] |
| Panel of G protein-coupled receptors | >100 | [1][5] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 30 | Good | [5][6] |
| Mouse | Oral | 10 | 47 | [9][11] |
Signaling Pathways and Experimental Workflows
CCL2/CCR2 Signaling Pathway
The binding of CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways, ultimately resulting in cellular responses such as chemotaxis, proliferation, and survival.[4][5][7]
Figure 1: Simplified CCL2/CCR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for CCR2.
Figure 2: Experimental workflow for a CCR2 radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies described for this compound.[5][10]
Objective: To determine the IC50 value of this compound for the inhibition of radiolabeled CCL2 binding to CCR2-expressing cells.
Materials:
-
Cells: Mouse monocytes or a cell line endogenously expressing CCR2 (e.g., WEHI-274.1).
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Competitor: Unlabeled mCCL2.
-
Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate with 1.2-μM polyvinylidene difluoride filters.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend cells in assay buffer to a final concentration of 5x105 cells per well.
-
Assay Setup:
-
To wells for total binding, add 50 µL of assay buffer.
-
To wells for non-specific binding, add 50 µL of unlabeled mCCL2 (final concentration 0.3 µM).
-
To experimental wells, add 50 µL of serially diluted this compound.
-
-
Radioligand Addition: Add 50 µL of 125I-mCCL2 (final concentration ~150 pM) to all wells.
-
Cell Addition: Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
Filtration: Harvest the cells onto the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Allow the filters to air-dry completely. Determine the amount of bound radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
This protocol is based on general chemotaxis assay principles and data reported for this compound.[5][10]
Objective: To determine the IC50 value of this compound for the inhibition of CCL2-induced cell migration.
Materials:
-
Cells: A cell line responsive to CCL2 (e.g., WEHI-274.1).
-
Chemoattractant: Murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: 96-well chemotaxis plate with a 5 µm pore size membrane.
-
Detection Reagent: A fluorescent dye to quantify migrated cells (e.g., Calcein-AM).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend cells in assay medium to a concentration of 1x107 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Assay Setup:
-
Add assay medium containing mCCL2 (at a concentration that elicits a maximal chemotactic response, e.g., 30 nM) to the lower wells of the chemotaxis plate.
-
For negative control wells, add assay medium without mCCL2.
-
-
Cell Seeding: Place the membrane over the lower wells. Add the pre-incubated cell suspension (e.g., 25 µL) to the top of each well on the membrane.
-
Incubation: Incubate the plate for a suitable duration (e.g., 2 hours and 15 minutes) at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Gently remove the membrane.
-
Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Model: Delayed-Type Hypersensitivity (DTH)
This protocol describes a general DTH model in mice, in which this compound has been shown to be effective.[5][6]
Objective: To evaluate the in vivo efficacy of this compound in a T-cell mediated inflammatory response.
Materials:
-
Animals: Female BALB/c mice.
-
Sensitizing Agent: Methylated bovine serum albumin (mBSA) or other suitable antigen.
-
Adjuvant: Complete Freund's Adjuvant (CFA).
-
Challenge Agent: Soluble mBSA in PBS.
-
Test Compound: this compound.
-
Vehicle Control.
Procedure:
-
Sensitization (Day 0):
-
Emulsify mBSA in CFA.
-
Sensitize mice by subcutaneous injection of the mBSA/CFA emulsion.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice. The dosing regimen (e.g., 30, 60, or 100 mg/kg, orally, twice daily) should be initiated prior to or at the time of challenge.[10]
-
-
Challenge (e.g., Day 5-7):
-
Measure the baseline thickness of one hind footpad.
-
Challenge the sensitized mice by injecting soluble mBSA into the footpad.
-
Inject the contralateral footpad with PBS as a control.
-
-
Measurement of DTH Response (24-48 hours post-challenge):
-
Measure the thickness of both footpads.
-
The DTH response is the difference in thickness between the mBSA-injected and PBS-injected footpads.
-
-
Data Analysis:
-
Compare the DTH response in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of the DTH response.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the induction of EAE in mice, a model for multiple sclerosis, where this compound has demonstrated therapeutic efficacy.[5][6]
Objective: To assess the therapeutic effect of this compound on the clinical signs of EAE.
Materials:
-
Animals: C57BL/6 mice.
-
Antigen: Myelin oligodendrocyte glycoprotein (MOG35-55) peptide.
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
Test Compound: this compound.
-
Vehicle Control.
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA.
-
Immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.
-
Administer PTX intraperitoneally on Day 0 and Day 2 post-immunization.
-
-
Treatment:
-
For a therapeutic regimen, begin administration of this compound or vehicle control upon the onset of clinical signs of EAE (e.g., around day 7-10). Dosing could be, for example, 100 mg/kg once daily via subcutaneous administration.[6]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
-
Data Analysis:
-
Compare the mean clinical scores, disease incidence, and disease severity between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated in vitro and in vivo activity. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the CCL2/CCR2 axis and its inhibition. The detailed methodologies for key assays will facilitate the replication and further investigation of the pharmacological properties of this compound and other CCR2 antagonists.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344: A Deep Dive into Downstream Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a pivotal role in recruiting monocytes and macrophages to sites of inflammation and tumorigenesis. By blocking this interaction, this compound disrupts a cascade of downstream signaling events that are crucial for the progression of various inflammatory diseases and cancers. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Core Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by competitively inhibiting the binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in CCR2 necessary for the activation of intracellular signaling cascades. The primary downstream pathways affected by this compound are the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways. Inhibition of these pathways leads to a reduction in cell proliferation, migration, invasion, and the inflammatory response.
JAK/STAT Pathway
The CCL2-CCR2 axis is a known activator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon CCL2 binding, CCR2 activates associated JAKs, which in turn phosphorylate STAT proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. This compound, by preventing the initial activation of CCR2, effectively blocks this phosphorylation and subsequent gene transcription.
The Structure-Activity Relationship of INCB3344: A Technical Guide for Drug Development Professionals
An in-depth examination of the potent and selective CCR2 antagonist, INCB3344, detailing its pharmacological profile, experimental validation, and the signaling pathways it modulates.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Developed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Structure-Activity Relationship and Pharmacological Profile
This compound is a small molecule antagonist that demonstrates high affinity for both human and murine CCR2.[1] The discovery of this compound was the result of rational drug design and extensive SAR studies. A key finding in the development of this compound was the critical role of stereochemistry at the pyrrolidine ring; the S-configuration was found to be 25-fold more potent than the R-configuration in antagonizing the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).
This compound exhibits excellent potency and selectivity. It has been shown to be over 100-fold selective for CCR2 when compared to a panel of more than 40 other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[1] This high degree of selectivity minimizes the potential for off-target effects.
Pharmacokinetic studies have demonstrated that this compound possesses favorable properties for a tool compound in preclinical research, including good oral bioavailability in mice.[1] However, it was not advanced as a clinical candidate due to moderate activity against the hERG channel.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Species | Assay Type | IC50 (nM) | Reference(s) |
| Human (hCCR2) | Binding Antagonism | 5.1 | [1][2][3] |
| Human (hCCR2) | Chemotaxis Antagonism | 3.8 | [1][2] |
| Murine (mCCR2) | Binding Antagonism | 9.5 - 10 | [2][3][4] |
| Murine (mCCR2) | Chemotaxis Antagonism | 7.8 | [1][2] |
| Rat | Binding Antagonism | 7.3 | [2] |
| Rat | Chemotaxis Antagonism | 2.7 | [2] |
| Cynomolgus | Binding Antagonism | 16 | [2] |
| Cynomolgus | Chemotaxis Antagonism | 6.2 | [2] |
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Value | Species | Reference(s) |
| Dissociation Constant (Kd) | ~5 nM | Human | [5] |
| Selectivity vs. CCR1/CCR5 | >100-fold | Human/Murine | |
| Selectivity vs. >40 GPCRs | >100-fold | Human |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference(s) |
| Oral Bioavailability | 47% | Mouse | [1] |
| Free Fraction in Serum | 24% | Human | [1] |
| Free Fraction in Serum | 15% | Mouse | [1] |
| Plasma Half-life (t1/2) | ~12 hours (30 mg/kg, i.p.) | Mouse |
Signaling Pathway and Experimental Workflows
The binding of CCL2 to CCR2 initiates a signaling cascade that is crucial for monocyte and macrophage recruitment to sites of inflammation. This compound acts as a competitive antagonist, blocking this interaction and the subsequent downstream signaling events, such as ERK phosphorylation.[4][5]
The following diagram illustrates a typical workflow for evaluating the efficacy of a CCR2 antagonist like this compound in a preclinical model of inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Cell Line: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Assay Buffer: RPMI 1640 supplemented with 1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).
-
Procedure:
-
WEHI-274.1 cells are cultured and harvested.
-
Cells are resuspended in assay buffer at a concentration of 1 x 106 cells/mL.
-
In a 96-well filter plate, serial dilutions of this compound are added.
-
125I-mCCL2 is added to all wells at a final concentration of approximately 150 pM.
-
The cell suspension is then added to the wells. For non-specific binding control wells, a high concentration (0.3 µM) of unlabeled mCCL2 is added.
-
The plate is incubated for 30 minutes at room temperature.
-
The plate is then filtered, and the cells are washed with cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of specific binding (IC50) is calculated.
-
In Vitro Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Cell Line: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Assay System: ChemoTx® chemotaxis system with a 5 µm pore size filter.
-
Procedure:
-
THP-1 cells or PBMCs are resuspended in serum-free RPMI 1640 with 0.1% BSA.
-
hCCL2 is placed in the lower wells of the ChemoTx® plate.
-
The filter is placed over the lower wells.
-
The cell suspension, pre-incubated with various concentrations of this compound, is added to the top of the filter.
-
The plate is incubated for 2.5 hours at 37°C.
-
After incubation, non-migrated cells are removed from the top of the filter.
-
The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, often by measuring cellular ATP content using a luminescent assay.
-
ERK Phosphorylation Assay
This assay determines the effect of a compound on the CCL2-induced phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream signaling molecule of CCR2 activation.
-
Methodology: Western Blot Analysis.
-
Procedure:
-
A suitable cell line expressing CCR2 (e.g., THP-1) is serum-starved to reduce basal ERK phosphorylation.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with an EC80 concentration of CCL2 for a short period (typically 5-15 minutes).
-
The reaction is stopped, and cells are lysed to extract proteins.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then probed with a primary antibody specific for phosphorylated ERK (p-ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is often stripped and re-probed with an antibody for total ERK to confirm equal protein loading.
-
In Vivo Models of Inflammation
A model of multiple sclerosis used to assess the efficacy of anti-inflammatory compounds.
-
Animal Model: C57BL/6 mice.
-
Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later.
-
Treatment: this compound or vehicle is administered to the mice, typically starting at the onset of clinical signs.
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination.
-
A model of rheumatoid arthritis to evaluate the therapeutic potential of anti-arthritic agents.
-
Animal Model: Lewis or Sprague-Dawley rats.
-
Induction: Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or the base of the tail.
-
Treatment: this compound or vehicle is administered, often starting when signs of arthritis appear.
-
Assessment:
-
Paw Volume: The volume of the hind paws is measured regularly using a plethysmometer to quantify swelling.
-
Arthritis Score: A visual scoring system is used to assess the severity of arthritis in each paw.
-
Histopathology: Joints are collected for histological examination to evaluate inflammation, pannus formation, and bone erosion.
-
This guide provides a foundational understanding of the structure-activity relationship of this compound. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate CCR2 antagonism in various disease models. The potent and selective nature of this compound, coupled with its well-characterized pharmacological profile, makes it an important tool for elucidating the role of the CCL2-CCR2 axis in health and disease.
References
Preclinical Research Applications of INCB3344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in the pathogenesis of various inflammatory diseases and cancer.[1][2][3] this compound has demonstrated efficacy in a range of preclinical models, highlighting its potential as a therapeutic agent. This technical guide provides an in-depth overview of the preclinical research applications of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CCR2 receptor, thereby inhibiting the binding of its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1).[4] This blockade prevents the downstream signaling cascades that lead to monocyte and macrophage chemotaxis, infiltration into tissues, and subsequent inflammatory responses. The CCL2-CCR2 axis, upon activation, triggers various G protein-mediated signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways.[1] By inhibiting the initial receptor-ligand interaction, this compound effectively attenuates these downstream signaling events.
Quantitative Data Summary
The preclinical activity of this compound has been characterized by a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound [5][6][7][8]
| Assay Type | Species | Cell Line/System | Target | IC50 (nM) |
| Radioligand Binding | Human | - | hCCR2 | 5.1 |
| Radioligand Binding | Mouse | WEHI-274.1 | mCCR2 | 9.5 (10 ± 5) |
| Radioligand Binding | Rat | - | rCCR2 | 7.3 |
| Radioligand Binding | Cynomolgus Monkey | - | - | 16 |
| Chemotaxis Inhibition | Human | - | hCCR2 | 3.8 |
| Chemotaxis Inhibition | Mouse | WEHI-274.1 | mCCR2 | 7.8 (10) |
| Chemotaxis Inhibition | Rat | - | rCCR2 | 2.7 |
| Chemotaxis Inhibition | Cynomolgus Monkey | - | - | 6.2 |
| ERK Phosphorylation Inhibition | Mouse | - | mCCR2 | 3-10 |
Table 2: In Vivo Efficacy of this compound in Preclinical Models [7][9][10]
| Model | Species | Dosing Regimen | Key Findings |
| Delayed-Type Hypersensitivity | Mouse | 30, 60, 100 mg/kg, oral, BID | Dose-dependent inhibition of macrophage influx (36%, 55%, and 73% respectively) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Therapeutic dosing | Significant reduction in disease severity |
| Inflammatory Arthritis | Rat | Therapeutic dosing | Significant reduction in disease severity |
| Thioglycolate-Induced Peritonitis | Mouse | 30, 60, 100 mg/kg, oral, BID | Dose-dependent reduction in total cell influx |
| Diabetic Nephropathy | Mouse | 5 mg/kg/day, intraperitoneal, for 8 weeks | Decreased albuminuria and serum creatinine levels |
| Spinal Cord Injury | Rat | - | Reduced microglial activation and neuronal apoptosis |
Table 3: Pharmacokinetic Properties of this compound in Mice [6][8]
| Parameter | Value |
| Oral Bioavailability | 47% |
| Free Fraction (Mouse Serum) | 15% |
| Free Fraction (Human Serum) | 24% |
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular events crucial for cell migration and inflammation. This compound blocks this pathway at the initial receptor-ligand interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.ttu.edu [depts.ttu.edu]
- 5. researchgate.net [researchgate.net]
- 6. chondrex.com [chondrex.com]
- 7. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
INCB3344: A Technical Guide to a Potent CCR2 Antagonist in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INCB3344, a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2). We delve into its mechanism of action, pharmacological properties, and its application in various preclinical models of inflammatory diseases. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key concepts through diagrams.
Core Mechanism of Action: Targeting the CCL2/CCR2 Axis
This compound exerts its anti-inflammatory effects by targeting the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor CCR2 on the surface of these immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement.[2] By competitively binding to CCR2, this compound blocks the interaction with CCL2, thereby inhibiting the downstream signaling events that drive monocyte and macrophage infiltration into inflamed tissues.[2][3][4] This reduction in inflammatory cell accumulation is a key factor in the therapeutic potential of this compound across a range of inflammatory conditions.[4][5]
Quantitative Pharmacological Profile
This compound has been characterized as a potent and selective CCR2 antagonist with activity against both human and murine forms of the receptor.[6] Its pharmacological properties make it a valuable tool for preclinical research.[6][7]
| Parameter | Species | Value | Assay Type | Reference |
| IC50 | Human (hCCR2) | 5.1 nM | Binding Antagonism | [6][8] |
| Murine (mCCR2) | 9.5 nM | Binding Antagonism | [6][8] | |
| Murine Monocytes | 10 nM | CCL2 Binding Inhibition | [3][4][5] | |
| IC50 | Human (hCCR2) | 3.8 nM | Chemotaxis Antagonism | [6][8] |
| Murine (mCCR2) | 7.8 nM | Chemotaxis Antagonism | [6][8] | |
| Dissociation Constant (Kd) | Human (hCCR2) | ~5 nM | Receptor Binding | [2] |
| Selectivity | Over other GPCRs | >100-fold | Panel Screening | [3][4][5][7] |
| Oral Bioavailability | Mice | 47% | Pharmacokinetic Study | [6][7][8] |
| Serum Free Fraction | Human | 24% | In Vitro | [6][7] |
| Mouse | 15% | In Vitro | [6][7] |
Signaling Pathway and Experimental Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Efficacy in Preclinical Inflammatory Disease Models
This compound has demonstrated efficacy in a variety of rodent models of inflammatory diseases, highlighting the therapeutic potential of CCR2 antagonism.
| Inflammatory Disease Model | Key Findings | Reference |
| Delayed-Type Hypersensitivity (Mouse) | Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation. | [3][4][5] |
| Experimental Autoimmune Encephalomyelitis (EAE; Mouse) | Significantly reduces disease severity; a model for multiple sclerosis. | [4][5] |
| Inflammatory Arthritis (Rat) | Significantly reduces disease severity. | [4][5] |
| Thioglycolate-Induced Peritonitis (Mouse) | Dose-dependent inhibition of macrophage influx into the peritoneal cavity. | [5] |
| Diabetic Nephropathy (Mouse) | Decreased albuminuria and serum creatinine, reduced macrophage infiltration in the kidney, and lowered TLR9 expression and TNF-α release. | [1][9] |
| Spinal Cord Injury (SCI; Rat) | Inhibited microglial activation, decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and reduced neuronal apoptosis. | |
| Angiotensin II-Induced Hypertension (Mouse) | Reduced accumulation of macrophages in the artery wall by ~50% and lowered elevated systolic blood pressure. | [10] |
| Status Epilepticus (Mouse) | Limited monocyte recruitment to the hippocampus, reduced neuroinflammation, and provided neuroprotection. | |
| Inflammatory Pain (Rat) | Intrathecal administration reversed nociceptive behaviors in formalin and Complete Freund's Adjuvant (CFA) models. | [11] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro Chemotaxis Assay
-
Objective: To assess the ability of this compound to inhibit CCL2-mediated cell migration.
-
Cell Line: A cell line expressing the target CCR2 receptor (e.g., mouse monocytes or a transfected cell line).
-
Methodology:
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The cells are then placed in the upper chamber of a transwell plate with a porous membrane.
-
The lower chamber contains CCL2 as a chemoattractant.
-
After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the CCL2-induced cell migration.
-
In Vivo Thioglycolate-Induced Peritonitis Model
-
Objective: To evaluate the in vivo efficacy of this compound in blocking acute inflammatory cell recruitment.
-
Animal Model: Mice (e.g., BALB/c).
-
Methodology:
-
Mice are administered this compound or a vehicle control, typically via oral gavage, at specified doses (e.g., 30, 60, 100 mg/kg BID).[5]
-
Inflammation is induced by an intraperitoneal (i.p.) injection of sterile thioglycollate broth.
-
After a set period (e.g., 24-72 hours), the mice are euthanized, and the peritoneal cavity is lavaged with saline.
-
The total number of cells and the differential count of macrophages and neutrophils in the lavage fluid are determined using flow cytometry or microscopy.
-
Efficacy is measured by the reduction in the number of recruited macrophages in the this compound-treated groups compared to the vehicle group.
-
In Vivo Diabetic Nephropathy Model
-
Objective: To assess the therapeutic effect of this compound on the progression of diabetic kidney disease.
-
Animal Model: db/db mice (a model of type 2 diabetes).
-
Methodology:
-
db/db mice are treated with this compound or vehicle for an extended period (e.g., 8 weeks).[9]
-
Throughout the study, markers of kidney function such as urinary albumin and serum creatinine are monitored.
-
At the end of the study, kidneys are harvested for analysis.
-
Kidney sections are analyzed histologically for pathological changes (e.g., mesangial proliferation).
-
Kidney-infiltrating macrophages are quantified and phenotyped (e.g., M1/M2 markers) using flow cytometry.[9]
-
Expression of inflammatory markers like TLR9 and TNF-α in kidney macrophages is assessed.[9]
-
Conclusion
This compound is a well-characterized, potent, and selective CCR2 antagonist with demonstrated efficacy across a range of preclinical inflammatory disease models. Its ability to block the CCL2/CCR2 axis and subsequently inhibit monocyte and macrophage recruitment provides a strong rationale for its use as a tool compound to investigate the role of this pathway in various pathologies. The comprehensive data presented in this guide underscore the therapeutic potential of targeting CCR2 for the treatment of chronic inflammatory diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344 and Macrophage Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in orchestrating the migration of monocytes and macrophages to sites of inflammation.[3][4] The CCL2/CCR2 signaling axis is implicated in the pathophysiology of a wide range of inflammatory and fibrotic diseases, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action in inhibiting macrophage migration, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of the CCL2/CCR2 Signaling Axis
This compound exerts its effects by directly binding to CCR2, a G protein-coupled receptor (GPCR), thereby preventing the binding of its cognate ligand CCL2.[1][4] This competitive antagonism blocks the initiation of downstream signaling cascades that are crucial for monocyte and macrophage chemotaxis.
The binding of CCL2 to CCR2 normally triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. A key initial step is the coupling to Gαi proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] More critically for cell migration, the dissociation of G protein subunits activates several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][7][8] These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the CCL2 gradient.[5][7] this compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream events, thus inhibiting macrophage migration.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) | Reference |
| Human | Whole Cell Binding | - | - | 5.1 | [9] |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 | [9] |
| Rat | Whole Cell Binding | - | - | 7.3 | [9] |
| Cynomolgus | Whole Cell Binding | - | - | 16 | [9] |
| Target Species | Assay Type | Cell Line/Type | Chemoattractant | IC50 (nM) | Reference |
| Human | Chemotaxis | THP-1 | hCCL2 | 3.8 | [9] |
| Mouse | Chemotaxis | WEHI-274.1 | mCCL2 | 7.8 | [9] |
| Rat | Chemotaxis | - | - | 2.7 | [9] |
| Cynomolgus | Chemotaxis | - | - | 6.2 | [9] |
| Animal Model | Treatment | Doses (mg/kg, BID, oral) | Readout | Inhibition of Monocyte Influx (%) | Reference |
| Mouse (Thioglycolate-induced peritonitis) | This compound | 30 | Total cell count in lavage fluid | 36 | [10] |
| Mouse (Thioglycolate-induced peritonitis) | This compound | 60 | Total cell count in lavage fluid | 55 | [10] |
| Mouse (Thioglycolate-induced peritonitis) | This compound | 100 | Total cell count in lavage fluid | 73 | [10] |
Experimental Protocols
In Vitro Macrophage Chemotaxis Assay (Transwell Assay)
This protocol describes a common method for assessing the ability of this compound to inhibit CCL2-induced macrophage migration in vitro.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, WEHI-274.1) or primary macrophages.
-
Recombinant human or murine CCL2.
-
This compound.
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).
-
Transwell inserts (5 µm pore size for a 24-well plate).
-
Calcein-AM or other suitable fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture macrophages to the desired density. On the day of the assay, harvest the cells and resuspend them in assay medium to a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at a concentration that induces a submaximal chemotactic response (e.g., 10-50 ng/mL). For negative control wells, add assay medium without CCL2.
-
Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the top of each Transwell insert.
-
Place the inserts into the wells of the 24-well plate.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Label the migrated cells on the bottom of the membrane with Calcein-AM for 30 minutes.
-
Read the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Delayed-Type Hypersensitivity (DTH) Model
This model is used to assess the in vivo efficacy of this compound in reducing macrophage infiltration in a T-cell-mediated inflammatory response.
Materials:
-
C57BL/6 mice.
-
Keyhole Limpet Hemocyanin (KLH).
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound.
-
Vehicle control.
-
Calipers for measuring ear thickness.
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of KLH in CFA/IFA.
-
Immunize mice with an intraperitoneal injection of the KLH emulsion.[11]
-
-
Treatment:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage) starting from a predetermined time point (e.g., from the day of sensitization or just before challenge).
-
-
Challenge (Day 7):
-
Measure the baseline ear thickness of both ears.
-
Challenge the mice by intradermally injecting KLH into one ear pinna. The contralateral ear can be injected with PBS as a control.[11]
-
-
Measurement of DTH Response (Day 8, 9, 10):
-
Measure the ear thickness of both ears at 24, 48, and 72 hours post-challenge.
-
The DTH response is calculated as the increase in ear swelling in the KLH-challenged ear compared to the PBS-injected ear or the pre-challenge measurement.[11]
-
-
Histological Analysis (Optional):
-
At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis.
-
Perform immunohistochemistry or immunofluorescence staining for macrophage markers (e.g., F4/80, CD68) to quantify macrophage infiltration.
-
Flow Cytometry for Macrophage Quantification in Tissue
This protocol outlines a general procedure for quantifying macrophage populations in tissues from in vivo studies.
Materials:
-
Tissue of interest (e.g., ear from DTH model, inflamed tissue).
-
Digestion Buffer: Collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Red Blood Cell Lysis Buffer.
-
Fc Block (anti-CD16/32).
-
Fluorescently conjugated antibodies against macrophage surface markers (e.g., CD45, CD11b, F4/80, Ly6C, Ly6G).
-
Viability dye (e.g., DAPI, Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Tissue Dissociation:
-
Mince the tissue into small pieces and incubate in Digestion Buffer at 37°C for 30-60 minutes with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Preparation:
-
Wash the cells with FACS buffer and centrifuge.
-
If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer.
-
Wash the cells again with FACS buffer.
-
-
Staining:
-
Resuspend the cells in FACS buffer and block Fc receptors with Fc Block for 10-15 minutes on ice.
-
Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
-
Gating Strategy and Analysis:
-
Gate on viable, single cells.
-
Identify immune cells (CD45+).
-
Within the CD45+ population, identify myeloid cells (CD11b+).
-
Further gate on macrophage populations using specific markers (e.g., F4/80+, Ly6G-).
-
Quantify the percentage and absolute number of different macrophage subsets.
-
Visualizations
Signaling Pathway
CCR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Chemotaxis Assay
Workflow for In Vitro Macrophage Chemotaxis Assay.
Logical Relationship: this compound's Therapeutic Rationale
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. biocytogen.com [biocytogen.com]
The Discovery and Development of Ponatinib (AP24534): A Pan-BCR-ABL Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ponatinib, also known by its investigational name AP24534 and marketed as Iclusig®, is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals through a computational and structure-based drug design platform.[3] This guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ponatinib, with a focus on the technical details relevant to researchers, scientists, and drug development professionals. Initially, there was some ambiguity with the identifier INCB3344, which research has shown to be a distinct molecule—a CCR2 antagonist. This document will focus exclusively on ponatinib (AP24534), a third-generation TKI primarily targeting the BCR-ABL kinase.[4][5]
Ponatinib's development was a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly for patients with resistance to first and second-generation TKIs.[4] A key driver for its development was the need to overcome the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to inhibitors like imatinib, nilotinib, and dasatinib.[3][4]
Discovery and Design
The development of ponatinib was a direct response to the challenge of TKI resistance in CML. The T315I mutation, a single amino acid substitution from threonine to a bulkier isoleucine at position 315 of the ABL kinase domain, sterically hinders the binding of earlier-generation TKIs.[3][4]
ARIAD Pharmaceuticals employed a structure-based drug design strategy to create a molecule that could effectively bind to the ATP-binding pocket of both wild-type and T315I-mutated BCR-ABL.[3][6] The key structural innovation in ponatinib is the inclusion of a carbon-carbon triple bond (an ethynyl linkage). This feature was engineered to provide a rigid conformation that avoids the steric clash with the isoleucine residue at position 315, allowing for potent inhibition.[3][6]
The design process for ponatinib can be visualized as an iterative cycle of computational modeling, chemical synthesis, and biological testing to optimize potency and drug-like properties.
Mechanism of Action
Ponatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the BCR-ABL kinase. This binding action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the proliferation and survival of leukemic cells.[4][5] Its unique structure allows it to form critical hydrogen bonds and hydrophobic contacts within the kinase domain of both the native and mutated forms of BCR-ABL.[4] The ethynyl linker is crucial for accommodating the T315I mutation, a feat that earlier TKIs could not achieve.[6]
Beyond BCR-ABL, ponatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a range of other kinases involved in tumor progression and angiogenesis.[1] These include members of the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) families, as well as SRC, KIT, and FLT3.[7][8]
Preclinical Development
Ponatinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and in vivo efficacy.
In Vitro Kinase Inhibition
Biochemical assays demonstrated that ponatinib is a potent inhibitor of native ABL kinase and its mutants, including the highly resistant T315I mutation.[9] It also showed significant activity against other clinically relevant kinases.[7][8]
| Kinase Target | IC50 (nM) |
| Abl | 0.37 |
| Abl T315I | 2.0 |
| PDGFRα | 1.1 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| Src | 5.4 |
| KIT | 13 |
| FLT3 | 13 |
| LYN | 0.24 |
| Data compiled from multiple sources.[7][8][9] |
Cell-Based Proliferation Assays
Ponatinib's anti-proliferative activity was assessed in various cell lines, most notably in the murine pro-B cell line Ba/F3, which can be engineered to express different forms of BCR-ABL. These assays confirmed its potent activity against cells driven by both wild-type and mutated BCR-ABL, including the T315I mutant.[9][10]
| Cell Line | Expressed Kinase | IC50 (nM) |
| Ba/F3 | Native BCR-ABL | 0.5 |
| Ba/F3 | BCR-ABL T315I | 11 |
| MV4-11 | FLT3-ITD | 0.5 - 17 |
| EOL-1 | FIP1L1-PDGFRα | <0.1 |
| K562 | Native BCR-ABL | 7.2 |
| Data compiled from multiple sources.[9][11][12] |
In Vivo Animal Models
In vivo studies using xenograft mouse models were crucial in demonstrating ponatinib's therapeutic potential. In a model where mice were injected with Ba/F3 cells expressing the BCR-ABL T315I mutation, oral administration of ponatinib led to a dose-dependent increase in survival and inhibition of tumor growth.[9][10] For instance, in a subcutaneous xenograft model with Ba/F3 BCR-ABL T315I cells, ponatinib doses of 5 mg/kg or greater resulted in tumor regression.[9][11] Another study showed that a 30 mg/kg/day dose of ponatinib more than doubled the survival of mice in an aggressive CML model driven by the T315I mutation.[9]
Clinical Development
The clinical development of ponatinib was primarily focused on heavily pretreated patients with CML and Ph+ ALL who had exhausted other therapeutic options. The pivotal Phase 2 PACE trial and the subsequent Phase 2 OPTIC trial were instrumental in establishing its efficacy and safety profile.
The PACE Trial
The Ponatinib Ph+ ALL and CML Evaluation (PACE) trial was a pivotal, single-arm Phase 2 study that enrolled 449 patients with CML or Ph+ ALL who were resistant or intolerant to dasatinib or nilotinib, or who had the T315I mutation.[13][14] The initial starting dose was 45 mg once daily.[13]
The 5-year follow-up results for chronic-phase CML (CP-CML) patients (n=270) demonstrated durable responses.[13]
| PACE Trial: 5-Year Efficacy in CP-CML Patients | Percentage of Patients |
| Major Cytogenetic Response (MCyR) | 60% |
| Major Molecular Response (MMR) | 40% |
| 5-Year Overall Survival (Estimated) | 73% |
| Data from the final 5-year results of the PACE trial.[13] |
The most common treatment-emergent adverse events in CP-CML patients included rash, abdominal pain, and thrombocytopenia.[13][15] Notably, arterial occlusive events (AOEs) were identified as a significant risk, which led to dose reduction strategies in subsequent studies and clinical practice.[13]
The OPTIC Trial
| OPTIC Trial: Response by 12 Months (Primary Endpoint) | 45mg -> 15mg Cohort | 30mg -> 15mg Cohort | 15mg Cohort |
| Patients achieving ≤1% BCR-ABL1IS | 44.1% | 29.0% | 23.1% |
| Data from the OPTIC trial.[17] |
The 4-year results in patients with the T315I mutation showed the highest response rates in the 45 mg starting dose cohort, with a manageable safety profile.[18][20]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the development of ponatinib.
Protocol 1: BCR-ABL Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified BCR-ABL protein.
-
Reagents: Purified recombinant BCR-ABL (wild-type or mutant), biotinylated peptide substrate (e.g., Abltide), ATP, kinase assay buffer, test compound (ponatinib), and a detection system (e.g., HTRF, ELISA).
-
Procedure:
-
Add serial dilutions of ponatinib to the wells of a microplate.
-
Add the purified BCR-ABL enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Protocol 2: Ba/F3 Cell Proliferation Assay
This cell-based assay is crucial for determining the potency of inhibitors in a cellular context. Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase.
-
Materials: Ba/F3 cells expressing wild-type or mutant BCR-ABL, appropriate culture medium (e.g., RPMI-1640 with 10% FBS) without IL-3, ponatinib, 96-well plates, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).
-
Procedure:
-
Seed the Ba/F3 cells into 96-well plates at a predetermined density (e.g., 4,000-5,000 cells/well).[12]
-
Add serial dilutions of ponatinib to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7][12]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.[12]
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of ponatinib against tumors derived from CML cell lines.
-
Materials: Immunocompromised mice (e.g., BALB/c nude or SCID), cancer cell line (e.g., Ba/F3 BCR-ABL T315I or K562), cell culture reagents, ponatinib formulation for oral gavage (e.g., in 25 mM citrate buffer), and calipers for tumor measurement.[9][21]
-
Procedure:
-
Cell Implantation: Inject a suspension of the selected cancer cells (e.g., 5-10 million cells) subcutaneously into the flank of each mouse.[21]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., ~200 mm³), randomize the mice into treatment and control groups.[21]
-
Drug Administration: Administer ponatinib or vehicle control orally (via gavage) once daily at the desired dose levels (e.g., 1-30 mg/kg).[11][21]
-
Monitoring and Endpoints:
-
Measure tumor volume and animal body weight regularly (e.g., daily or every other day).
-
The primary endpoint is typically tumor growth inhibition or regression. A survival endpoint may also be used.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for phosphorylated proteins).[11][21]
-
-
Conclusion
The discovery and development of ponatinib represent a landmark achievement in structure-based drug design, providing a critical therapeutic option for patients with CML and Ph+ ALL who have developed resistance to other TKIs, particularly those with the T315I mutation. Its journey from a computationally designed concept to a clinically approved medication underscores the power of a targeted and rational approach to drug discovery. The extensive preclinical and clinical data have not only established its potent pan-BCR-ABL inhibitory activity but have also informed strategies to manage its associated risks, optimizing its clinical utility. The continued study of ponatinib and the development of next-generation inhibitors will further refine the treatment landscape for these challenging hematologic malignancies.
References
- 1. Ponatinib | AP24534 | multi-targeted kinase inhibitor | TargetMol [targetmol.com]
- 2. Ponatinib - Wikipedia [en.wikipedia.org]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dr Lai Discusses Results From the OPTIC Trial in Chronic Myeloid Leukemia — Total Health [totalhealthoncology.com]
- 17. CML OPTIC Trial Efficacy for ICLUSIG® (ponatinib) [iclusig.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ashpublications.org [ashpublications.org]
- 20. onclive.com [onclive.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of INCB3344, a CCR2 Antagonist
For Research Use Only.
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[3] This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target.[3][4] this compound competitively inhibits the binding of CCL2 to CCR2, thereby blocking downstream signaling and cellular responses such as chemotaxis and ERK phosphorylation.[4][5][6] These application notes provide detailed protocols for the in vitro characterization of this compound.
Data Presentation
Quantitative Data Summary
The in vitro potency of this compound has been determined through various binding and functional assays across multiple species. The half-maximal inhibitory concentrations (IC50) are summarized below.
Table 1: this compound Radioligand Binding Affinity [1][2]
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | - | - | 5.1 |
| Mouse | Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5 |
| Rat | Whole Cell Binding | - | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | - | 16 |
Table 2: this compound Functional Antagonism [1][2]
| Target Species | Assay Type | Ligand | IC50 (nM) |
| Human | Chemotaxis | hCCL2 | 3.8 |
| Mouse | Chemotaxis | mCCL2 | 7.8 |
| Rat | Chemotaxis | - | 2.7 |
| Cynomolgus | Chemotaxis | - | 6.2 |
| Mouse | ERK Phosphorylation | mCCL2 | 3-10 |
Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), activates Gαi proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. More significantly, the dissociation of G protein subunits triggers downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, which are crucial for cell migration, survival, and proliferation.
Simplified CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CCR2 receptor by measuring the displacement of a radiolabeled CCL2 ligand.
Workflow for the CCR2 radioligand binding assay.
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).
-
Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM unlabeled mCCL2 (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of ¹²⁵I-mCCL2 in assay buffer.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.[7]
-
Filtration: Transfer the contents of the assay plate to a 96-well filter plate pre-soaked with wash buffer. Wash the wells three times with cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vitro Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Workflow for the in vitro chemotaxis assay.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[5]
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. Pre-incubate the cells with the test compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell-permeant fluorescent dye (e.g., Calcein-AM) to the lower wells and incubate as per the manufacturer's instructions.
-
Read the fluorescence on a plate reader.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the CCL2-induced cell migration (IC50).
ERK Phosphorylation Assay
This assay determines the effect of this compound on CCL2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling molecule of CCR2.
Workflow for the ERK phosphorylation assay.
Materials:
-
Cells: THP-1 or other CCR2-expressing cells.
-
Ligand: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Detection System:
-
Western Blot: Primary antibodies for phospho-ERK (Thr202/Tyr204) and total ERK, HRP-conjugated secondary antibodies, and chemiluminescence substrate.
-
ELISA/HTRF: Commercially available kits for phospho-ERK detection.
-
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of this compound for 30-60 minutes.
-
Stimulation: Stimulate the cells with an EC80 concentration of hCCL2 for 5-10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Detection:
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
ELISA/HTRF: Follow the manufacturer's protocol for the specific kit used.
-
-
Data Analysis: Quantify the band intensities (Western Blot) or signal (ELISA/HTRF). Normalize the phospho-ERK signal to the total ERK signal. Plot the normalized data against the concentration of this compound to determine the IC50 value.
References
INCB3344: In Vivo Mouse Dosage and Administration Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of INCB3344, a potent and selective CCR2 antagonist, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing preclinical studies.
Introduction
This compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its ligand, CCL2 (also known as MCP-1), this compound effectively reduces the infiltration of inflammatory cells, making it a valuable tool for studying the role of CCR2 in a variety of inflammatory and autoimmune diseases. This document summarizes key in vivo dosage and administration protocols from published literature.
Data Presentation: Dosage and Administration Summary
The following tables provide a structured overview of this compound dosage and administration details across different mouse models.
Table 1: this compound Oral Administration in Mouse Models
| Mouse Model | Strain | Dosage | Frequency | Vehicle | Reference |
| Delayed-Type Hypersensitivity | BALB/c | 30, 60, 100 mg/kg | Twice daily (BID) | Not specified | [1][2] |
| Status Epilepticus | C57BL/6 | 30, 100 mg/kg | Single dose | 5% NMP, 5% Solutol HS-15, 30% PEG-400, 60% citric acid (10 mM) | Not specified |
| Thioglycolate-Induced Peritonitis | Female BALB/c (20 g) | 30, 60, 100 mg/kg | Twice daily (BID) for 48h | Not specified | [3] |
Table 2: this compound Intraperitoneal Administration in Mouse Models
| Mouse Model | Strain | Dosage | Frequency | Vehicle | Reference |
| Diabetic Nephropathy | db/db | 5 mg/kg/day | Three times a week for 8 weeks | 10% DMSO in physiological saline | Not specified |
| Thioglycolate-Induced Peritonitis | BALB/c | Not specified | Not specified | Not specified | [4] |
Signaling Pathway
This compound exerts its effects by antagonizing the CCR2 signaling pathway, which is pivotal in monocyte and macrophage recruitment.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Selecting the right gate to identify relevant cells for your assay: a study of thioglycollate-elicited peritoneal exudate cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of INCB3344 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in directing the migration of monocytes and macrophages to sites of inflammation.[3][4][5] By inhibiting the CCL2/CCR2 axis, this compound effectively blocks downstream signaling pathways, such as ERK phosphorylation, and cellular responses like chemotaxis.[3][4][5][6] This makes it a valuable tool for investigating the role of CCR2 in various inflammatory and autoimmune diseases, diabetic nephropathy, and pain.[5][7][8]
Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's excellent solubility.[1][2][6] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for in vitro research.
Physicochemical and Pharmacological Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₃₄F₃N₃O₆ | [1] |
| Molecular Weight | 577.59 g/mol | [1] |
| CAS Number | 1262238-11-8 | [1] |
| Appearance | White to yellow solid |[1] |
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
|---|---|---|---|---|
| DMSO | 200 mg/mL | 346.27 mM | Requires sonication. Use newly opened, anhydrous DMSO. | [1] |
| Ethanol | ≥89.8 mg/mL | ~155.5 mM | - | [6] |
| Water | Insoluble | - | - |[6] |
Table 3: Potency of this compound (IC₅₀ Values)
| Assay Type | Target Species | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Binding Antagonism | Human CCR2 | 5.1 | [1][2][9] |
| Murine CCR2 | 9.5 | [1][2][9] | |
| Chemotaxis Antagonism | Human CCR2 | 3.8 | [1][2][9] |
| Murine CCR2 | 7.8 | [1][2][9] |
| Whole Cell Binding | Murine Monocytes | 10 ± 5 |[1][6] |
Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution. It is critical to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.[1][2]
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or clear vial wrapped in aluminum foil
-
Analytical balance
-
Sterile, filtered pipette tips and micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired mass of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.78 mg of this compound. Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 577.59 g/mol = 0.00578 g = 5.78 mg
-
Dissolving: Transfer the weighed powder to the sterile vial. Add the calculated volume of DMSO (e.g., 1 mL for 5.78 mg).
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 10-30 minutes.[1] Gentle warming to 37°C for 10 minutes may also aid dissolution.[6] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[1]
Table 4: Stock Solution Storage and Stability
| Temperature | Duration | Notes | Reference |
|---|---|---|---|
| -80°C | 6 months | Recommended for long-term storage. | [1] |
| -20°C | 1 month | Suitable for short-term storage. |[1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: INCB3344 Chemotaxis Assay with THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a chemotaxis assay using the human monocytic cell line THP-1 to evaluate the inhibitory effects of INCB3344, a potent and selective CCR2 antagonist.
Introduction
Chemokine Receptor 2 (CCR2) and its ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), play a crucial role in directing the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in various inflammatory and autoimmune diseases. This compound is a small molecule antagonist of CCR2, effectively blocking the downstream signaling pathways that lead to chemotaxis.[1][2] This protocol outlines a robust in vitro method to quantify the dose-dependent inhibition of THP-1 cell migration towards a CCL2 gradient by this compound. THP-1 cells are a suitable model as they endogenously express high levels of CCR2.[3]
Data Presentation
Table 1: Potency of this compound
| Target | Assay Type | Species | IC50 Value | Reference |
| CCR2 | Binding Antagonism | Human (hCCR2) | 5.1 nM | [4][5][6] |
| CCR2 | Binding Antagonism | Murine (mCCR2) | 9.5 nM | [4][5][7] |
| CCR2 | Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | [4][5][7] |
| CCR2 | Chemotaxis Antagonism | Murine (mCCR2) | 7.8 nM | [4][5][7] |
Table 2: Recommended Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| THP-1 Cells | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |
| Recombinant Human CCL2/MCP-1 | R&D Systems | 279-MC |
| This compound | Selleck Chemicals | S1016 |
| DMSO | Sigma-Aldrich | D2650 |
| Transwell Inserts (5 µm pore size) | Corning | 3421 |
| 24-well Companion Plates | Corning | 3524 |
| Calcein-AM | Thermo Fisher Scientific | C3100MP |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocols
THP-1 Cell Culture
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 0.05 mM 2-mercaptoethanol.[8]
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not allow the density to exceed 1 x 10^6 cells/mL.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
CCL2 Stock Solution: Reconstitute lyophilized recombinant human CCL2 in sterile PBS containing 0.1% BSA to create a 100 µg/mL stock solution. Aliquot and store at -20°C.
-
Assay Medium: RPMI-1640 with 0.1% BSA.
THP-1 Chemotaxis Assay Protocol
This protocol is based on a standard transwell (Boyden chamber) assay format.
-
Cell Preparation:
-
Harvest THP-1 cells in the logarithmic growth phase.
-
Centrifuge the cells at 300 x g for 5 minutes and wash once with serum-free RPMI-1640.
-
Resuspend the cell pellet in Assay Medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of Assay Medium to the lower wells of a 24-well plate.
-
Add recombinant human CCL2 to the lower chambers to achieve a final concentration that induces submaximal chemotaxis (typically 10-50 ng/mL).[9][10] A full dose-response curve for CCL2 should be performed initially to determine the optimal concentration. Include wells with Assay Medium alone as a negative control.
-
Upper Chamber (Transwell Insert):
-
In separate tubes, pre-incubate the THP-1 cell suspension (1 x 10^6 cells/mL) with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.[3] The final DMSO concentration should be consistent across all conditions and ideally below 0.1%.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts (5 µm pore size). This corresponds to 1 x 10^5 cells per insert.
-
-
-
Incubation:
-
Carefully place the transwell inserts into the lower chambers, ensuring no air bubbles are trapped beneath the membrane.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may need to be determined empirically.[11]
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Staining Method:
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable stain (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Fluorescence-Based Method (Alternative):
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for the this compound THP-1 chemotaxis assay.
Caption: Simplified signaling pathway of CCL2/CCR2-mediated chemotaxis and its inhibition by this compound.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | CCR | TargetMol [targetmol.com]
- 8. corning.com [corning.com]
- 9. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Video: Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo [jove.com]
Application Notes and Protocols: INCB3344 in a Diabetic Nephropathy Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of INCB3344, a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist, in a preclinical mouse model of diabetic nephropathy (DN). The provided protocols and data are based on established research to guide the design and execution of similar studies.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease.[1] The pathogenesis of DN involves a complex interplay of metabolic and hemodynamic factors, with renal inflammation playing a crucial role.[1][2] The chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators of macrophage recruitment to the kidneys.[3][4][5] This influx of macrophages contributes to renal injury through the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[3][6][7]
This compound is a selective antagonist of CCR2, effectively blocking the CCL2/CCR2 signaling pathway.[8][9] By inhibiting this pathway, this compound reduces the recruitment of inflammatory macrophages to the kidney, thereby ameliorating the pathological features of diabetic nephropathy.[3][6][7] Studies in db/db mice, a model of type 2 diabetes, have demonstrated that this compound can significantly reduce albuminuria and serum creatinine levels, key markers of kidney damage.[3][10]
Mechanism of Action: this compound in Diabetic Nephropathy
This compound exerts its therapeutic effects by targeting the inflammatory cascade initiated by the CCL2/CCR2 axis in the diabetic kidney. In diabetic nephropathy, various renal cells, including glomerular podocytes, mesangial cells, and tubular epithelial cells, overexpress CCL2.[3] This chemokine binds to CCR2, which is primarily expressed on monocytes and macrophages, triggering their migration into the kidney tissue.
Once in the kidney, these macrophages, particularly bone marrow-derived macrophages (BM-Mφs), contribute to renal damage through the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and the production of reactive oxygen species (ROS).[3][6][7] this compound, by blocking CCR2, prevents the recruitment of these inflammatory cells, leading to a reduction in renal inflammation and subsequent protection against kidney damage.
Experimental Protocols
The following are detailed protocols for conducting a study on the effects of this compound in a diabetic nephropathy mouse model, based on published research.[3]
Animal Model and Treatment
-
Animal Model: Male diabetic db/db mice (C57BLKS/J Iar- +Leprdb/+Leprdb) and their non-diabetic littermates (misty; C57BLKS/J Iar-m+/m+) are suitable models.[3] Mice are typically used between 8 and 20 weeks of age.
-
Housing: House animals in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Treatment Groups:
-
db/db mice + this compound
-
db/db mice + Vehicle (e.g., 10% Dimethyl Sulfoxide)
-
misty mice + Vehicle
-
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection for a duration of 8 weeks.[3][6] The specific dosage of this compound should be determined based on prior pharmacological studies.[9]
Measurement of Metabolic Variables
-
Urine Collection: Place mice in metabolic cages for 24-hour urine collection at baseline and at the end of the treatment period.
-
Urinary Albumin: Measure urinary albumin levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[3]
-
Serum Creatinine: Collect blood samples via retro-orbital bleeding or cardiac puncture at the end of the study. Measure serum creatinine levels using an enzymatic method.[3]
-
Blood Glucose: Monitor blood glucose levels regularly from tail vein blood using a standard glucometer.
Kidney Tissue Preparation and Analysis
-
Tissue Harvesting: At the end of the treatment period, perfuse mice with saline to flush out blood from the kidneys. Excise the kidneys for further analysis.
-
Single-Cell Suspension:
-
Mince the kidney tissue and digest with collagenase.
-
Pass the digested tissue through a stainless steel mesh to obtain a single-cell suspension.
-
Resuspend the cells in an isotonic Percoll solution and collect the mononuclear cells.[3]
-
-
Flow Cytometry for Macrophage Analysis:
-
Stain the single-cell suspension with fluorescently labeled antibodies against macrophage markers such as CD11b and F4/80 to identify and quantify different macrophage populations (e.g., bone marrow-derived vs. tissue-resident macrophages).
-
Analyze the expression of Toll-like receptor 9 (TLR9) on these macrophage subsets.
-
Intracellular staining can be performed to measure the production of TNF-α and reactive oxygen species (ROS).
-
Data Presentation
The following tables summarize the quantitative data from a representative study investigating the effects of this compound in db/db mice.[3][10]
Table 1: Effect of this compound on Renal Function Markers
| Group | Treatment | Urinary Albumin (µ g/day ) | Serum Creatinine (mg/dL) |
| db/db | Vehicle | High | Elevated |
| db/db | This compound | Significantly Reduced | Significantly Reduced |
| misty | Vehicle | Normal | Normal |
Data are presented as a qualitative summary of findings from published studies.[3][10] "High" and "Elevated" are relative to the non-diabetic (misty) control group. "Significantly Reduced" indicates a statistically significant decrease compared to the vehicle-treated db/db group.
Table 2: Effect of this compound on Renal Macrophage Populations and Inflammatory Markers
| Group | Treatment | Bone Marrow-Derived Macrophages (BM-Mφs) | TLR9 Expression on BM-Mφs | TNF-α Production by BM-Mφs | ROS Production by Resident Macrophages |
| db/db | Vehicle | Increased | Increased | Increased | Increased |
| db/db | This compound | Decreased | Decreased | Decreased | Decreased |
| misty | Vehicle | Baseline | Baseline | Baseline | Baseline |
This table provides a qualitative summary of the cellular and molecular effects of this compound in the diabetic kidney, as reported in the literature.[3][6][7]
Conclusion
The CCR2 antagonist this compound demonstrates significant therapeutic potential in preclinical models of diabetic nephropathy.[3][6][7] By inhibiting the recruitment of inflammatory macrophages to the kidney, this compound effectively reduces key markers of renal damage, including albuminuria and serum creatinine.[3][10] The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the role of CCR2 antagonism as a therapeutic strategy for diabetic nephropathy.
References
- 1. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Interstitial Macrophages in Nephropathy of Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of CCL2/CCR2 signalling ameliorates diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for INCB3344 in the Study of Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing INCB3344, a potent and selective CCR2 antagonist, for the study of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation to facilitate the design and execution of preclinical studies.
Introduction to this compound
This compound is a small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] In the context of autoimmune encephalomyelitis, the infiltration of these inflammatory cells into the central nervous system (CNS) is a key pathological event leading to demyelination and neurodegeneration. By blocking the CCR2 receptor, this compound inhibits the migration of these pathogenic immune cells into the CNS, thereby reducing inflammation and ameliorating the clinical signs of EAE.[1][2] this compound is a valuable tool for investigating the role of the CCL2/CCR2 axis in neuroinflammatory diseases and for the preclinical evaluation of CCR2-targeted therapies.
Mechanism of Action: The CCR2 Signaling Pathway
This compound acts as a non-competitive antagonist of the CCR2 receptor. This means it binds to a site on the receptor distinct from the CCL2 binding site, thereby preventing the conformational changes necessary for signal transduction. The binding of CCL2 to CCR2 on immune cells, particularly monocytes and macrophages, triggers a cascade of intracellular signaling events that lead to chemotaxis, or directed cell movement, towards the source of the chemokine.
References
INCB3344: Application Notes for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB3344 is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its use in cell culture-based assays to assess its potency and mechanism of action.
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR2 receptor. By binding to the receptor, it allosterically inhibits the binding of CCL2 and subsequently blocks the downstream signaling pathways responsible for monocyte and macrophage chemotaxis. This inhibitory action has been demonstrated in both human and murine cell systems.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various assays and species.
Table 1: this compound Binding Affinity (IC50)
| Target Species | Assay Type | Cell Line | IC50 (nM) |
| Human | Whole Cell Binding | - | 5.1[1] |
| Murine | Whole Cell Binding | WEHI-274.1 | 9.5 - 10[2][3] |
| Rat | Whole Cell Binding | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | 16 |
Table 2: this compound Functional Activity - Chemotaxis Inhibition (IC50)
| Target Species | Cell Line | IC50 (nM) |
| Human | - | 3.8[1] |
| Murine | WEHI-274.1 | 7.8[1] |
| Rat | - | 2.7 |
| Cynomolgus | - | 6.2 |
Table 3: this compound Functional Activity - ERK Phosphorylation Inhibition (IC50)
| Target Species | Cell Line | IC50 (nM) |
| Murine | WEHI-274.1 | 3 - 10[2] |
Signaling Pathways
This compound inhibits the CCL2-induced activation of several downstream signaling cascades. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally triggers a conformational change, leading to the activation of Gαi proteins. This initiates a cascade of intracellular events, including the activation of the MAPK/ERK pathway, which is crucial for cell migration.
References
Application Notes and Protocols for INCB3344 Vehicle Solution for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and administration of a vehicle solution for the C-C chemokine receptor type 2 (CCR2) antagonist, INCB3344, intended for intraperitoneal (IP) injection in preclinical research models.
Introduction
This compound is a potent and selective small molecule antagonist of the CCR2 receptor, playing a crucial role in inhibiting the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4][5] Due to its hydrophobic nature, this compound is insoluble in aqueous solutions, necessitating the use of a vehicle for in vivo administration.[6] This document outlines two established vehicle formulations for the successful intraperitoneal delivery of this compound in animal models.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound solubility and the composition of suitable vehicle solutions.
| Parameter | Value | Reference |
| Solubility in DMSO | 210 mg/mL (363.58 mM) | [6] |
| Solubility in Water | Insoluble | [6] |
| Vehicle Composition 1 | 10% DMSO in Physiological Saline | [7] |
| Vehicle Composition 2 | 10% DMSO in 0.9% Carboxymethylcellulose (CMC) | [6] |
Experimental Protocols
Protocol 1: Preparation of 10% DMSO in Physiological Saline Vehicle
This protocol is suitable for achieving a clear solution for IP injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Physiological saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Determine the Required Concentration: Based on the desired dosage for the animal model (e.g., 5 mg/kg) and the injection volume, calculate the final concentration of this compound required in the vehicle solution.
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle by mixing 1 part DMSO with 9 parts physiological saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of physiological saline.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the prepared 10% DMSO in saline vehicle to the this compound powder.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[6]
-
-
Final Preparation and Administration:
-
Visually inspect the solution to ensure it is clear and free of precipitation before administration.
-
Administer the solution intraperitoneally to the animal model at the calculated dose.
-
Protocol 2: Preparation of 10% DMSO in 0.9% Carboxymethylcellulose (CMC) Vehicle
This protocol is used to create a suspension, which can be beneficial for sustaining the release of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water for injection or physiological saline
-
Sterile, pyrogen-free tubes or vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the 0.9% CMC Solution:
-
In a sterile beaker with a magnetic stir bar, slowly add 0.9 g of CMC to 100 mL of sterile water or physiological saline while stirring continuously.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
-
Prepare the this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add a small volume of 100% DMSO to dissolve the this compound completely, creating a concentrated stock solution.
-
-
Prepare the Final Formulation:
-
While vortexing the 0.9% CMC solution, slowly add the this compound stock solution to achieve the desired final concentration. The final concentration of DMSO in the vehicle should be 10%.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock to 900 µL of the 0.9% CMC solution.
-
Vortex the final suspension thoroughly before each injection to ensure a uniform distribution of the compound.
-
-
Administration:
-
Administer the suspension intraperitoneally to the animal model at the calculated dose.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the CCL2-CCR2 signaling pathway.
Experimental Workflow Diagram
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CCR | TargetMol [targetmol.com]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Oral Bioavailability of INCB3344 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetic profile of INCB3344, a potent and selective CCR2 antagonist, in rodent models. The included protocols and data are intended to guide researchers in designing and interpreting preclinical studies involving this compound.
Summary of Pharmacokinetic Parameters
This compound demonstrates good oral bioavailability in rodents, making it a suitable tool for in vivo pharmacological studies.[1][2] The compound has been evaluated in various mouse strains, showing consistent exposure after oral administration.
Table 1: Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg Dose (CD-1 Mice) | 30 mg/kg Dose (C57BL/6 Mice) | 100 mg/kg Dose (C57BL/6 Mice) |
| Cmax (ng/mL) | Data not available | ~1500 | ~4000 |
| Tmax (h) | Data not available | ~2 | ~4 |
| AUC (nM·h) | 2664[3][4] | See Plasma Concentration Chart | See Plasma Concentration Chart |
| Oral Bioavailability (%) | 47[3][4][5] | Not explicitly stated | Not explicitly stated |
| Half-life (t½) (h) | 1 (intravenous)[4] | See Plasma Concentration Chart | See Plasma Concentration Chart |
Note: The plasma concentration data for 30 mg/kg and 100 mg/kg doses in C57BL/6 mice is derived from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
The following are detailed methodologies for key experiments related to determining the oral bioavailability and pharmacokinetic profile of this compound in rodents.
Protocol 1: Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following a single oral gavage administration.
Materials:
-
This compound
-
Vehicle (e.g., 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM)[6]; or 10% DMSO/0.9% carboxymethylcellulose[3])
-
Oral gavage needles
-
Blood collection supplies (e.g., retro-orbital sinus capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate male mice (e.g., CD-1 or C57BL/6) to the housing conditions for at least 3 days prior to the experiment.
-
Dose Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration (e.g., 10 mg/kg, 30 mg/kg, or 100 mg/kg).[3][6]
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water provided ad libitum.
-
Administration: Administer a single oral dose of the this compound formulation via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6] Blood can be collected via the retro-orbital sinus under light isoflurane anesthesia.[6]
-
Plasma Preparation: Immediately place the collected blood into EDTA-coated tubes, and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data. Oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
Protocol 2: Intravenous Administration for Bioavailability Calculation
Objective: To determine the pharmacokinetic profile of this compound following a single intravenous administration to enable the calculation of oral bioavailability.
Materials:
-
This compound
-
Vehicle suitable for intravenous administration
-
Male CD-1 mice
-
Syringes and needles for intravenous injection
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Preparation: Follow the same initial steps as in Protocol 1.
-
Administration: Administer a single intravenous dose of this compound via the tail vein.
-
Blood Sampling and Analysis: Follow the blood sampling, plasma preparation, and analysis steps as outlined in Protocol 1.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters. The AUC from this study will serve as the reference for calculating the oral bioavailability from the oral administration study.
Visualizations
This compound Mechanism of Action: CCR2 Signaling Pathway
This compound is an antagonist of the C-C chemokine receptor type 2 (CCR2).[1][7] It competitively inhibits the binding of its ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), to the receptor.[7] This blockade prevents downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell migration and inflammation.[1][7]
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
INCB3344 solubility and stability issues
Welcome to the technical support center for the CCR2 antagonist, INCB3344. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, along with troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[3] this compound is insoluble in water.[3]
Q2: How should I store my this compound stock solution?
A2: For long-term storage, it is recommended to store the this compound stock solution at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]
Q3: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some steps you can take:
-
Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize the DMSO concentration: While it's important to keep the final DMSO concentration low to avoid off-target effects (typically below 0.5% v/v), a slightly higher concentration might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent system: For in vivo studies, a co-solvent system may be necessary. Formulations can include DMSO, PEG300/PEG400, SBE-β-CD, and Tween-80.[1]
-
Gentle warming and sonication: To aid dissolution, you can try gently warming the solution or using sonication.[1][3]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, inconsistent results in cell-based assays can be a sign of poor compound solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. It is crucial to visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.
Q5: Can I prepare my working solutions in advance?
A5: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] For in vitro assays, it is best practice to prepare fresh dilutions from your stock solution for each experiment to ensure consistency and avoid potential degradation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Possible Cause: Insufficient solvent or inadequate mixing.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent such as DMSO or ethanol.[1][2][3]
-
Use a sufficient volume of solvent to achieve the desired concentration.
-
Vortex the solution vigorously.
-
If the compound still does not dissolve, gentle warming (e.g., in a 37°C water bath) or sonication in short bursts can be applied to aid dissolution.[1][3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
Issue 2: Precipitation Observed in Working Solution
-
Possible Cause: The aqueous solubility of this compound has been exceeded.
-
Troubleshooting Steps:
-
Pre-assay Solubility Check: Before your main experiment, perform a small-scale test by preparing your highest desired concentration of this compound in the assay buffer. Let it stand at the experimental temperature for the duration of your assay and visually inspect for precipitation.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system allows, slightly increasing the percentage of the organic solvent (e.g., DMSO) in the final working solution might help. Remember to adjust your vehicle control accordingly.
-
Use of Solubilizing Excipients: For challenging situations, consider the use of solubilizing excipients such as Tween® 80 or Cremophor® EL, which can form micelles to encapsulate and solubilize hydrophobic compounds.[4] Always test the excipient alone as a control.
-
Data Presentation
Table 1: this compound Solubility and Storage
| Parameter | Details | Reference(s) |
| Solubility | ||
| In Vitro | Soluble in DMSO (≥200 mg/mL) and Ethanol (≥89.8 mg/mL). Insoluble in water. | [2][3] |
| In Vivo | Formulations may require co-solvents such as DMSO, PEG300/PEG400, 20% SBE-β-CD in Saline, Corn Oil, and Tween-80. | [1] |
| Storage | ||
| Solid Powder | -20°C for up to 3 years; 4°C for up to 2 years. | [2] |
| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month. | [1][2] |
Table 2: this compound Potency (IC50 Values)
| Target | Assay Type | Species | IC50 (nM) | Reference(s) |
| CCR2 | Binding Antagonism | Human | 5.1 | [1][5] |
| CCR2 | Binding Antagonism | Murine | 9.5 | [1][5] |
| CCR2 | Chemotaxis Antagonism | Human | 3.8 | [1][5] |
| CCR2 | Chemotaxis Antagonism | Murine | 7.8 | [1][5] |
| CCR2 | Binding Antagonism | Rat | 7.3 | [1] |
| CCR2 | Chemotaxis Antagonism | Rat | 2.7 | [1] |
| CCR2 | Binding Antagonism | Cynomolgus | 16 | [1] |
| CCR2 | Chemotaxis Antagonism | Cynomolgus | 6.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes to dissolve the compound completely.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate in short bursts to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
-
Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs). Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Assay Setup:
-
Add the chemoattractant, recombinant human CCL2 (hCCL2), to the lower chamber of a chemotaxis plate (e.g., a 96-well Transwell plate).
-
In a separate plate, pre-incubate the cells with the different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell plate.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 1-3 hours).
-
Quantification: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using a cell counter, a fluorescent dye (e.g., Calcein-AM), or by flow cytometry.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
INCB3344 Technical Support Center: Off-Target Effects and hERG Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of INCB3344, with a specific focus on its activity at the hERG channel. The following troubleshooting guides and FAQs are designed to address common questions and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It demonstrates nanomolar affinity for both human and murine CCR2.[2]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective CCR2 antagonist. It has been shown to have at least 100-fold selectivity for CCR2 over a panel of other G protein-coupled receptors (GPCRs), including other chemokine receptors.[3][4] Specifically, it exhibits low activity against the closely related chemokine receptors CCR1 and CCR5.[4] One report indicates that this compound showed IC50 values greater than 1 μM against a panel of over 50 ion channels, transporters, and other selected GPCRs.
Q3: Does this compound exhibit activity at the hERG channel?
Yes, this compound has been reported to have moderate activity at the human Ether-a-go-go-Related Gene (hERG) potassium channel. This off-target activity was a key factor in the decision not to advance the compound into clinical development.
Q4: What is the reported IC50 value for this compound at the hERG channel?
The reported IC50 value for this compound at the hERG channel is 13 μM.[4] This was determined using a dofetilide binding assay.[4]
Troubleshooting Guide for In Vitro Experiments
Issue: Observing unexpected cellular responses not attributable to CCR2 antagonism.
-
Consider Off-Target Effects: While this compound is highly selective, at higher concentrations, off-target effects may become apparent. The moderate hERG activity is a known liability. Depending on the cell type and experimental system, other unforeseen off-target interactions could occur.
-
Verify Compound Concentration: Ensure the accuracy of the concentration of your this compound stock solution and final experimental concentrations. Serial dilution errors can lead to unexpectedly high concentrations.
-
Include Appropriate Controls:
-
Use a negative control cell line that does not express CCR2 to distinguish between on-target and off-target effects.
-
Employ a positive control for CCR2 antagonism with a known pharmacology.
-
If cardiac cell lines or other electrically active cells are used, consider a positive control for hERG channel blockade (e.g., dofetilide or astemizole).
-
-
Consult Selectivity Data: Refer to the provided selectivity data. If your experimental system expresses receptors or channels for which selectivity data is unavailable, consider performing profiling against a broader panel.
Issue: Difficulty reproducing the reported IC50 values for CCR2 antagonism.
-
Check Experimental Conditions: Ensure your assay conditions, including cell line, ligand concentration (e.g., CCL2), and incubation times, are consistent with published protocols.
-
Confirm Reagent Quality: Verify the quality and purity of your this compound compound. Degradation or impurities can affect its potency.
-
Cell Line Passage Number: Use a consistent and low passage number for your CCR2-expressing cell line, as receptor expression levels can change over time in culture.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against its primary target, CCR2, and its off-target activity at the hERG channel.
Table 1: this compound Potency at the CCR2 Receptor
| Species/Assay Type | IC50 (nM) | Reference |
| Human CCR2 (Binding) | 5.1 | [2] |
| Murine CCR2 (Binding) | 9.5 | [2] |
| Human CCR2 (Chemotaxis) | 3.8 | [2] |
| Murine CCR2 (Chemotaxis) | 7.8 | [2] |
| Murine Monocytes (CCL2 Binding) | 10 | [3] |
Table 2: this compound Off-Target hERG Activity
| Target | Assay Type | IC50 (µM) | Reference |
| hERG Channel | Dofetilide Binding Assay | 13 | [4] |
Experimental Protocols
CCR2 Radioligand Binding Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for assessing CCR2 binding.
Objective: To determine the binding affinity of this compound to the CCR2 receptor.
Materials:
-
Cells or membranes expressing the CCR2 receptor (e.g., HEK293-hCCR2, WEHI-274.1)
-
Radiolabeled CCR2 ligand (e.g., 125I-CCL2)
-
This compound
-
Non-labeled CCL2 (for determining non-specific binding)
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1)
-
Wash Buffer (e.g., 50 mM HEPES, 500 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the CCR2-expressing cells/membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled CCL2.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hERG Dofetilide Binding Assay (General Protocol)
This protocol provides a general overview of a competitive radioligand binding assay for the hERG channel.
Objective: To assess the potential of this compound to inhibit the binding of a known hERG ligand, thereby indicating its own binding potential to the channel.
Materials:
-
Membrane preparations from cells stably expressing the hERG channel (e.g., HEK293-hERG)
-
[3H]-Dofetilide (radioligand)
-
This compound
-
A known potent hERG blocker for non-specific binding determination (e.g., astemizole or unlabeled dofetilide)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the hERG-expressing membranes, [3H]-dofetilide at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, add only the binding buffer in place of the test compound.
-
For non-specific binding, add a saturating concentration of a potent, unlabeled hERG blocker.
-
Incubate the plate, typically for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by several washes with ice-cold binding buffer.
-
Dry the filter plate, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the percent inhibition of [3H]-dofetilide binding at each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC50 value.
Visualizations
References
Technical Support Center: Optimizing INCB3344 Concentration for Efficacy
Welcome to the technical support center for INCB3344, a potent and selective CCR2 antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] It functions by binding to CCR2 and inhibiting the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[2][6] This inhibition blocks the recruitment of monocytes and macrophages to sites of inflammation.[4][6]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and specific assay. However, based on its potent activity, a starting range of 1 nM to 100 nM is recommended for most in vitro applications. The IC50 values for this compound are in the low nanomolar range for both human and murine CCR2.[1][3][5]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][5] For a stock solution, dissolve this compound in fresh DMSO to a concentration of 10 mM or higher.[1][5] To improve solubility, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[7] Stock solutions can be stored at -20°C for several months or -80°C for up to a year.[3][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Q4: I am observing no effect or low efficacy in my cell-based assay. What are the possible causes and solutions?
A4: There are several potential reasons for low efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low activity of this compound | Incorrect concentration: The concentration may be too low for your specific cell type or assay conditions. | Perform a dose-response experiment to determine the optimal concentration. A typical range to test is 0.1 nM to 1 µM. |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution from powder. Ensure proper storage at -20°C or -80°C in aliquots.[3][7][8] | |
| Low or no CCR2 expression: The cell line you are using may not express sufficient levels of CCR2. | Verify CCR2 expression in your target cells using techniques like qPCR, flow cytometry, or Western blotting. | |
| High ligand concentration: An excessive concentration of the CCR2 ligand (e.g., CCL2) in your assay may outcompete this compound. | Optimize the ligand concentration to be at or near its EC50 for the desired response. | |
| Poor solubility or precipitation in media | Compound precipitation: Diluting a high-concentration DMSO stock directly into aqueous media can cause the compound to precipitate. | Perform serial dilutions of the DMSO stock in your assay medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects. |
| Incompatible media components: Components in your cell culture media may interact with this compound. | Test the solubility of this compound in your specific assay medium at the desired final concentration. | |
| Inconsistent results between experiments | Variability in cell passage number: Cell surface receptor expression can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: The duration of this compound pre-incubation or stimulation with ligand can affect the outcome. | Standardize all incubation times across experiments. The binding of this compound to CCR2 is rapid and reversible.[2] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Species | IC50 Value | Reference |
| Binding Antagonism | Human (hCCR2) | 5.1 nM | [1][3][5] |
| Murine (mCCR2) | 9.5 nM | [1][3][5] | |
| Rat | 7.3 nM | [1][3] | |
| Cynomolgus | 16 nM | [1][3] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | [1][3][5] |
| Murine (mCCR2) | 7.8 nM | [1][3][5] | |
| Rat | 2.7 nM | [1][3] | |
| Cynomolgus | 6.2 nM | [1][3] | |
| ERK Phosphorylation Inhibition | Murine | 3-10 nM | [7] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis System: 96-well chemotaxis chamber (e.g., Boyden chamber).
Procedure:
-
Prepare a cell suspension of 1 x 10^6 cells/mL in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add assay medium containing hCCL2 at its EC50 concentration.
-
In the upper chamber, add 100 µL of the pre-incubated cell suspension.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top side of the membrane.
-
Stain the migrated cells on the bottom side of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol assesses the inhibitory effect of this compound on CCL2-induced ERK phosphorylation.
Materials:
-
Cells: CCR2-expressing cells (e.g., WEHI-274.1 murine monocytic cell line).[1][3]
-
Stimulant: Recombinant murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phospho-ERK1/2 and total ERK1/2; appropriate secondary antibodies.
Procedure:
-
Plate cells and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with mCCL2 (at its EC50 concentration) for 5-10 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro chemotaxis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: INCB3344 Experimental Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing INCB3344, a potent and selective CCR2 antagonist. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][3][4] This inhibition prevents the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[4][5]
Q2: What are the key signaling pathways affected by this compound?
A2: By blocking the CCL2-CCR2 interaction, this compound inhibits several downstream signaling pathways. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), typically activates Gαi proteins, leading to the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/Raf/MEK/ERK pathways.[4][6] These pathways are crucial for cell migration, survival, and proliferation.[6][7] this compound has been shown to dose-dependently inhibit CCL2-mediated ERK phosphorylation.[1][2][3]
Q3: How selective is this compound for CCR2?
A3: this compound is a highly selective antagonist for CCR2. It exhibits over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors, including CCR1 and CCR5.[1][8][9] Its IC50 values against a panel of over 50 other ion channels, transporters, and GPCRs are greater than 1 μM.[10][11]
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions can be prepared in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months.[10] To ensure solubility, it is advisable to warm the vial to 37°C for 10 minutes and sonicate.[12]
Troubleshooting Guides
Issue 1: High variability or lack of expected inhibition in in vitro chemotaxis assays.
-
Possible Cause 1: Suboptimal Cell Health or CCR2 Expression.
-
Troubleshooting Step: Ensure the cell line used (e.g., THP-1 for human CCR2, WEHI-274.1 for murine CCR2) is healthy and exhibits consistent CCR2 expression.[4][12] Passage number can affect receptor expression; use cells within a defined passage range. Consider performing flow cytometry to verify CCR2 surface expression.
-
-
Possible Cause 2: Incorrect CCL2 Concentration.
-
Troubleshooting Step: The dose-response to CCL2 in chemotaxis assays is typically bell-shaped.[9] Determine the optimal concentration of CCL2 that induces maximal migration for your specific cell line and assay conditions. This is a critical preliminary experiment.
-
-
Possible Cause 3: Inaccurate Pipetting or Cell Counting.
-
Troubleshooting Step: Ensure accurate and consistent pipetting, especially for serial dilutions of this compound and CCL2. Use a reliable method for cell counting to ensure the same number of cells is added to each well.
-
-
Possible Cause 4: Issues with the Chemotaxis Chamber.
-
Troubleshooting Step: Inspect the chemotaxis chamber for any defects. Ensure the filter pores are of the appropriate size for the cells being used. Properly assemble the chamber to prevent leakage between the upper and lower wells.
-
Issue 2: Inconsistent results in radioligand binding assays.
-
Possible Cause 1: Degradation of Radioligand.
-
Troubleshooting Step: Use fresh or properly stored radiolabeled CCL2 (e.g., ¹²⁵I-CCL2).[10] Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Non-specific Binding.
-
Troubleshooting Step: To determine non-specific binding, include control wells with a high concentration of unlabeled CCL2 (e.g., 0.3 µM) to displace all specific binding of the radioligand.[12] Subtract the non-specific binding from all other measurements.
-
-
Possible Cause 3: Insufficient Incubation Time.
Issue 3: Unexpected off-target effects in in vivo studies.
-
Possible Cause 1: High Dosage.
-
Possible Cause 2: Vehicle Effects.
-
Troubleshooting Step: Always include a vehicle-treated control group to account for any effects of the solvent used to dissolve this compound.[13]
-
Quantitative Data
Table 1: In Vitro Activity of this compound [4][10][14][15]
| Assay Type | Target Species | IC50 (nM) |
| Binding Antagonism | Human (hCCR2) | 5.1 |
| Mouse (mCCR2) | 9.5 | |
| Rat | 7.3 | |
| Cynomolgus | 16 | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 |
| Mouse (mCCR2) | 7.8 | |
| Rat | 2.7 | |
| Cynomolgus | 6.2 |
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for CCR2 by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: WEHI-274.1 murine monocytic cell line (endogenously expresses CCR2).[4]
-
Radioligand: ¹²⁵I-labeled murine CCL2 (mCCL2).[10]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate.
-
Scintillation Counter.
Procedure:
-
Harvest WEHI-274.1 cells and resuspend in assay buffer to a concentration of 5 x 10⁵ cells/well.
-
Add various concentrations of this compound to the wells of the filtration plate.
-
For non-specific binding control wells, add a high concentration of unlabeled mCCL2.
-
Add ¹²⁵I-mCCL2 to all wells.
-
Add the cell suspension to the wells.
-
Incubate for 30 minutes at room temperature.
-
Harvest the cells onto the filter plate and wash with cold PBS.
-
Allow the filters to dry.
-
Determine the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
In Vitro Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).[4]
-
Chemoattractant: Recombinant human CCL2 (hCCL2).[4]
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: (e.g., Boyden chamber) with a polycarbonate membrane (appropriate pore size for the cells).
-
Cell Viability Assay Reagent.
Procedure:
-
Pre-incubate cells with various concentrations of this compound or vehicle control.
-
Add hCCL2 to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cells to the upper wells of the chamber.
-
Incubate the chamber for a sufficient time to allow for cell migration (e.g., 2-4 hours at 37°C).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, quantify migrated cells using a cell viability assay reagent.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Visualizations
Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - ProQuest [proquest.com]
- 7. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CCR | TargetMol [targetmol.com]
- 15. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with INCB3344
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with INCB3344, a potent and selective CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and inhibiting the downstream signaling and functional responses induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] This blockade prevents the migration and recruitment of monocytes and macrophages to sites of inflammation.[1][2] The binding of this compound to the receptor is reported to be rapid and reversible.[3]
Q2: How potent and selective is this compound?
This compound is a potent antagonist for both human and murine CCR2, with IC50 values in the low nanomolar range.[4] It is highly selective, exhibiting over 100-fold selectivity for CCR2 compared to other closely related chemokine receptors like CCR1 and CCR5, as well as a broader panel of G protein-coupled receptors.[1][2][5][6] This high selectivity suggests a low probability of off-target effects related to other chemokine receptors.[6] However, it was noted that this compound did not advance as a clinical candidate due to moderate activity on the hERG ion channel, which is a consideration for potential off-target effects in specific experimental systems.[6]
Pharmacological Data Summary
The following table summarizes the reported potency of this compound across different assays and species.
| Target/Assay | Species | IC50 Value |
| Binding Antagonism | Human (hCCR2) | 5.1 nM |
| Murine (mCCR2) | 9.5 nM[4] | |
| Rat | 7.3 nM | |
| Cynomolgus | 16 nM | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM |
| Murine (mCCR2) | 7.8 nM[4] | |
| Rat | 2.7 nM | |
| Cynomolgus | 6.2 nM | |
| CCL2 Binding Inhibition | Murine (WEHI-274.1 cells) | 10 nM[1][2][5] |
| ERK Phosphorylation | Murine | 3-10 nM[7] |
Troubleshooting Unexpected Results
Issue 1: Lack of Efficacy in an In Vitro Assay
Question: I am not observing the expected inhibition of monocyte/macrophage chemotaxis towards CCL2 in my transwell assay, even at concentrations well above the published IC50. What could be wrong?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Solubility: this compound is typically dissolved in DMSO for a stock solution.[7] Ensure the compound is fully dissolved. If precipitation is observed, gentle warming (e.g., 37°C for 10 minutes) or sonication may help.[7]
-
Stability: Stock solutions can be stored at -20°C for about a month or -80°C for up to six months.[4] Improper storage may lead to degradation. Prepare fresh working solutions for each experiment.
-
-
Experimental Setup:
-
CCL2 Concentration: The inhibitory effect of this compound is competitive with CCL2.[3] Excessively high concentrations of CCL2 in your assay may require higher concentrations of the antagonist to see an effect. Verify that you are using a CCL2 concentration within the optimal range of your dose-response curve.
-
Cell Health and CCR2 Expression: Confirm the viability of your cells (e.g., monocytes, THP-1, or primary macrophages). Crucially, verify the expression level of CCR2 on the cell surface via flow cytometry or qPCR, as expression can vary between cell lines, primary cell donors, and with passage number.
-
-
Assay Incubation Time:
-
Ensure that the pre-incubation time of cells with this compound is sufficient before adding the CCL2 stimulus. A typical pre-incubation might be 15-30 minutes.
-
Issue 2: Paradoxical Increase in Inflammatory Markers
Question: My in vivo model shows an unexpected increase in certain inflammatory cytokines or immune cell populations after this compound treatment, even though macrophage infiltration is reduced. Why would an anti-inflammatory agent do this?
Possible Causes and Interpretations:
-
Complexity of the Chemokine System: The CCL2-CCR2 axis is a critical pathway for monocyte recruitment, but it is not the only one. Blocking this pathway can sometimes lead to compensatory upregulation of other chemokine axes (e.g., CCL5/CCR5, CX3CL1/CX3CR1). This could result in the recruitment of other cell types or altered inflammatory signaling.
-
Systemic vs. Tissue-Specific Effects: While this compound blocks the recruitment of Ly6Chi monocytes into tissues, these cells may accumulate in the bloodstream or bone marrow. This altered distribution could potentially lead to systemic changes in cytokine profiles. For example, some studies with other CCR2 antagonists have reported exacerbated inflammation in specific contexts, like exercise-induced inflammation.[8]
-
Impact on Different Cell Populations: CCR2 is expressed on various cells, not just monocytes. This includes subsets of T cells and dendritic cells.[9] Inhibiting CCR2 signaling on these cells could have unintended consequences on the adaptive immune response or the overall balance of pro- and anti-inflammatory signals, potentially leading to the expansion of certain T-cell subsets.[10]
Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: this compound is highly effective in my cell-based assays, but I'm seeing a minimal effect in my mouse model of inflammation. What could explain this?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetics (PK) and Bioavailability:
-
Dosing and Route: this compound has good oral bioavailability in rodents (~47% in mice), but exposure can vary.[4][6] Ensure your dose and administration route (oral gavage, intraperitoneal) are consistent with published studies that showed efficacy (e.g., 30-100 mg/kg).[1][7]
-
Half-life: The plasma half-life will determine the required dosing frequency (e.g., once or twice daily). A PK study in your specific animal strain may be necessary to ensure that therapeutic concentrations are maintained over the course of the experiment.
-
-
Model-Specific Biology:
-
Redundancy: The inflammatory process in your specific disease model may not be as dependent on the CCL2-CCR2 axis as you hypothesize. Other chemokine pathways might play a more dominant or redundant role, masking the effect of CCR2 inhibition.
-
Timing of Intervention: The therapeutic window for CCR2 antagonism can be narrow. For instance, in some models of infection or injury, monocyte infiltration is an early event. Administering this compound too late may be ineffective.[11]
-
-
Target Engagement:
-
It is crucial to confirm that the drug is reaching the target tissue at a sufficient concentration and is engaging the CCR2 receptor. This can be assessed by measuring a pharmacodynamic (PD) biomarker, such as the inhibition of CCL2 binding to monocytes in whole blood collected from the treated animals.[3]
-
Key Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell-based)
-
Cell Preparation: Culture CCR2-expressing cells (e.g., WEHI-274.1, THP-1, or primary monocytes) and harvest. Resuspend cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Pre-incubation: Mix equal volumes of the cell suspension and the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10-30 nM) to the lower wells of a 96-well chemotaxis plate (e.g., 5 µm pore size).
-
Add the cell/INCB3344 mixture to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type (e.g., 90 minutes to 3 hours).
-
Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell-based assay (e.g., CyQuant) or by direct cell counting with a hemocytometer or flow cytometer.
-
Analysis: Calculate the percent inhibition of migration at each this compound concentration relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC50 value.
Protocol 2: ERK Phosphorylation Inhibition Assay
-
Cell Preparation: Starve CCR2-expressing cells of serum for 4-6 hours to reduce basal signaling.
-
Compound Incubation: Pre-treat cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulation: Stimulate the cells with an optimal concentration of CCL2 for a short period (e.g., 2-5 minutes), which should correspond to the peak of ERK phosphorylation.
-
Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors.
-
Analysis: Analyze the cell lysates for phosphorylated ERK (p-ERK) and total ERK levels using Western blot or a plate-based ELISA.
-
Data Normalization: Normalize the p-ERK signal to the total ERK signal. Determine the IC50 of this compound by plotting the inhibition of the CCL2-induced p-ERK signal against the drug concentration. This provides a direct measure of the inhibition of CCR2-mediated intracellular signaling.[1][2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCR2 Antagonist Prophylaxis Reduces Pulmonary Immune Pathology and Markedly Improves Survival during Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]
INCB3344 Reversible Binding Kinetics: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the reversible binding kinetics of INCB3344, a potent and selective CCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions as a competitive antagonist, meaning it binds to the same site as the natural ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), and in doing so, blocks the downstream signaling pathways.[3][4] The binding of this compound is rapid and reversible.[3][4]
Q2: What are the binding affinity values of this compound for CCR2?
A2: The binding affinity of this compound has been determined across multiple species. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key measures of its potency. A summary of these values is presented in Table 1.
Table 1: Binding Affinity of this compound to CCR2
| Species | Assay Type | Cell Line | IC50 (nM) | Kd (nM) |
| Human | Whole Cell Binding | - | 5.1[5][6] | ~5[4][7] |
| Mouse | Whole Cell Binding | WEHI-274.1 | 9.5[5][6] | 7.6* |
| Rat | Whole Cell Binding | - | 7.3[5] | - |
| Cynomolgus | Whole Cell Binding | - | 16[5] | - |
| Calculated from kinetic constants. |
Q3: What are the specific kinetic parameters (kon and koff) for this compound binding to CCR2?
A3: For murine CCR2, the association rate constant (kon) and the dissociation rate constant (koff) have been experimentally determined. These values provide a detailed understanding of the reversible binding process. This data is summarized in Table 2.
Table 2: Reversible Binding Kinetics of [3H]this compound to Murine CCR2 [8]
| Parameter | Value |
| Association Rate (kon) | 0.030 nM⁻¹ min⁻¹ |
| Dissociation Rate (koff) | 0.227 min⁻¹ |
| Kinetic Dissociation Constant (KD) | 7.6 nM |
| Residence Time (RT = 1/koff) | 4.4 min |
Troubleshooting Guides
This section addresses common issues that may arise during experimental evaluation of this compound's binding kinetics.
Issue 1: High background noise in radioligand binding assays.
-
Possible Cause: Non-specific binding of the radioligand to the filter plates, cells, or other assay components.
-
Troubleshooting Steps:
-
Pre-soak filter plates: Ensure filter plates are adequately pre-soaked with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Optimize washing steps: Increase the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[5]
-
Use appropriate blocking agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to minimize non-specific interactions.[1]
-
Determine non-specific binding accurately: Use a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled CCL2) to accurately define non-specific binding.[1]
-
Issue 2: Low signal or poor specific binding.
-
Possible Cause: Low receptor expression, poor radioligand quality, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify cell line receptor density: Ensure the cell line used expresses a sufficient number of CCR2 receptors (ideally >50,000 receptors/cell).[9]
-
Check radioligand integrity: Assess the quality and specific activity of the radiolabeled ligand.
-
Optimize incubation time and temperature: Ensure the incubation is long enough to reach equilibrium. For this compound binding to murine CCR2, equilibrium is typically reached in about 20 minutes at 25°C.[8]
-
Confirm protein concentration: Accurately determine the protein concentration of your cell membrane preparations.[5]
-
Issue 3: Poor reproducibility between experiments.
-
Possible Cause: Inconsistent sample preparation, pipetting errors, or variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize protocols: Adhere strictly to a standardized experimental protocol for all assays.[7]
-
Ensure consistent cell culture: Maintain consistent cell passage numbers and confluency to ensure stable receptor expression levels.
-
Use calibrated equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy.
-
Prepare reagents in batches: To minimize variability, prepare and aliquot reagents in large batches whenever possible.[7]
-
Experimental Protocols
1. Competitive Radioligand Binding Assay for IC50 Determination
This protocol is adapted from methods used to characterize this compound.[1][5]
-
Cell Line: WEHI-274.1 (murine monocytic cell line)
-
Radioligand: 125I-labeled murine CCL2 (mCCL2)
-
Procedure:
-
Prepare a suspension of WEHI-274.1 cells in assay buffer (RPMI 1640, 0.1% BSA, 20 mM HEPES).
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of 125I-mCCL2 (e.g., 150 pM) to all wells.
-
For non-specific binding control wells, add a high concentration of unlabeled mCCL2 (e.g., 0.3 µM) instead of this compound.
-
Initiate the binding reaction by adding the cell suspension to the wells.
-
Incubate for 30 minutes at room temperature.
-
Harvest the cells onto a filter plate and wash with ice-cold buffer.
-
Measure the radioactivity of the filters using a gamma counter.
-
Calculate the IC50 value by non-linear regression analysis.
-
2. Association and Dissociation Kinetics Assay
This protocol outlines the determination of kon and koff.[5][8]
-
Association (kon) Assay:
-
Prepare CHO cell membranes expressing murine CCR2.
-
In a 96-well plate, add the cell membranes.
-
Initiate the reaction by adding a fixed concentration of [3H]this compound (e.g., 5 nM).
-
Terminate the reaction at various time points by rapid filtration.
-
Measure the bound radioactivity at each time point.
-
Fit the data to a one-phase exponential association model to determine the observed rate constant (kobs), from which kon can be calculated.
-
-
Dissociation (koff) Assay:
-
Pre-incubate the CCR2-expressing cell membranes with [3H]this compound until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of unlabeled this compound (e.g., 10 µM) to prevent re-association of the radioligand.
-
Terminate the reaction at various time points by rapid filtration.
-
Measure the remaining bound radioactivity at each time point.
-
Fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).
-
Visualizations
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. swordbio.com [swordbio.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: INCB3344 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CCR2 antagonist, INCB3344, in in vivo experiments. This guide is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by inhibiting the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2.[2][4] This interaction is crucial for the migration and recruitment of monocytes and macrophages to sites of inflammation.[2][5] By blocking this pathway, this compound effectively reduces the influx of these inflammatory cells into tissues, thereby mitigating inflammation.[2][5]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: For oral administration in mice, a common vehicle formulation consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Solutol HS-15, 30% Polyethylene glycol 400 (PEG-400), and 60% citric acid (10 mM).[6] Another reported vehicle for intraperitoneal injection is 10% DMSO in 0.9% carboxymethylcellulose.[3] It is recommended to prepare the working solution fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: I am not observing the expected efficacy in my in vivo model. What are some potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosing and Administration: Ensure the dose and frequency of administration are appropriate for your specific model. Dosing can range from 30 mg/kg to 100 mg/kg per day, sometimes administered twice daily (BID).[5][7] The route of administration (oral or intraperitoneal) should also be consistent and appropriate.
-
Target Engagement: Confirm that this compound is engaging its target, CCR2. This can be assessed by measuring the reduction of monocyte or macrophage infiltration into the target tissue via immunohistochemistry or flow cytometry.[2][6]
-
Model-Specific Biology: The role of the CCL2-CCR2 axis can be highly dependent on the specific disease model and the timing of intervention. In some contexts, CCR2 inhibition may not be the primary driver of the disease pathology or the timing of administration may be critical.[8]
-
Compound Stability and Formulation: Ensure the compound is properly stored and the formulation is prepared correctly and administered shortly after preparation to avoid precipitation.[1]
Q4: Is this compound known to have any off-target effects or toxicities?
A4: this compound is reported to be a highly selective CCR2 antagonist, with over 100-fold selectivity against other closely related chemokine receptors like CCR1 and CCR5.[2][9][10] While it is generally well-tolerated in preclinical models, one study noted moderate hERG activity, which precluded its development as a clinical candidate.[10] Researchers should be aware of this and monitor for any potential cardiovascular effects in their animal models, especially in long-term studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation in Formulation | Improper solvent ratio or temperature. | Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[7] Ensure the final solvent concentrations are accurate. Prepare fresh daily.[1] |
| Inconsistent Results Between Animals | Variability in oral gavage or injection technique. | Ensure all personnel are properly trained on the administration technique to minimize variability. |
| No Reduction in Macrophage Infiltration | Insufficient dose or bioavailability. | Increase the dose of this compound.[5] Check the pharmacokinetic profile in your specific animal strain if possible. The reported oral bioavailability in mice is 47%.[9][10] |
| Timing of administration is not optimal. | The therapeutic window for CCR2 antagonism can be narrow. Consider adjusting the timing of the first dose relative to disease induction.[8] | |
| Unexpected Animal Morbidity or Weight Loss | Potential compound-related toxicity or vehicle effects. | Review the hERG activity information and consider if it is relevant to your model.[10] Run a vehicle-only control group to rule out vehicle toxicity. If toxicity is suspected, consider reducing the dose. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Assay | Species | IC50 Value | Reference |
| CCR2 Binding Antagonism | Human (hCCR2) | 5.1 nM | [1][9] |
| Mouse (mCCR2) | 9.5 nM | [1][9] | |
| Rat | 7.3 nM | [1] | |
| Cynomolgus | 16 nM | [1] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM | [1][9] |
| Mouse (mCCR2) | 7.8 nM | [1][9] | |
| Rat | 2.7 nM | [1] | |
| Cynomolgus | 6.2 nM | [1] | |
| ERK Phosphorylation Inhibition | Mouse | 3-10 nM | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dose | Reference |
| Oral Bioavailability | 47% | 10 mg/kg | [1][9] |
| AUC | 2664 nM*h | 10 mg/kg | [1] |
| Free Fraction (Serum) | 15% | N/A | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of Inflammation
-
Animal Model: Utilize a standard mouse model of inflammation, such as thioglycolate-induced peritonitis.[7]
-
Formulation: Prepare this compound in a vehicle of 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% 10 mM citric acid for oral administration.[6] Prepare fresh daily.
-
Dosing: Administer this compound orally at doses ranging from 30-100 mg/kg, typically once or twice daily.[5][7] A vehicle-only group should be included as a control.
-
Inflammation Induction: Induce inflammation according to the established model protocol (e.g., intraperitoneal injection of thioglycolate).
-
Endpoint Analysis: At a predetermined time point (e.g., 48 hours), euthanize the animals and collect relevant samples. For peritonitis, this would involve peritoneal lavage to collect inflammatory cells.
-
Quantification: Analyze the collected cells by flow cytometry to quantify the number of infiltrating macrophages (e.g., CD11b+ F4/80+ cells).
-
Statistical Analysis: Compare the number of macrophages in the this compound-treated groups to the vehicle-treated group using appropriate statistical methods.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
potential for INCB3344 toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of INCB3344 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4][5] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2, thereby inhibiting downstream signaling pathways involved in monocyte and macrophage recruitment and activation.[6][7]
Q2: Is this compound expected to be toxic to all cell lines?
This compound is a highly selective CCR2 antagonist, exhibiting over 100-fold selectivity against other homologous chemokine receptors like CCR1 and CCR5.[1][3][5][7] Therefore, its primary effects are expected in cell lines that express CCR2. Toxicity in CCR2-negative cell lines would be considered an off-target effect and is less likely, though not impossible.
Q3: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What could be the cause?
If you observe unexpected cytotoxicity, consider the following troubleshooting steps:
-
Confirm CCR2 Expression: Verify that your cell line of interest expresses CCR2 at the protein level (e.g., via flow cytometry or western blot). The cytotoxic effect may be an intended consequence of CCR2 inhibition in a specific cellular context.
-
Cell Line Authentication and Health: Ensure your cell line is not misidentified and is free from contamination, particularly mycoplasma, which can alter cellular responses to drugs.
-
Compound Purity and Handling: Confirm the purity of your this compound stock. Improper storage or handling could lead to degradation and the formation of toxic byproducts. Prepare fresh dilutions for each experiment.
-
Off-Target Effects: Although highly selective, off-target effects can occur at high concentrations. Consider performing a dose-response experiment to determine if the toxicity is dose-dependent. One known off-target activity of this compound is moderate inhibition of the hERG channel (IC50 = 13 μM), which could be relevant in specific cell types like cardiomyocytes.[1]
-
Assay Interference: The observed "toxicity" might be an artifact of the assay itself. Some compounds can interfere with the reagents used in viability assays (e.g., MTT reduction by the compound itself). It is advisable to include proper controls, such as compound-only wells (no cells), to rule out assay interference.
Q4: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) values for this compound vary depending on the assay and the species. The following table summarizes the reported IC50 values.
| Assay Type | Species | IC50 Value |
| Binding Antagonism | Human (hCCR2) | 5.1 nM[1][2][4][5] |
| Murine (mCCR2) | 9.5 nM[1][2][4][5] | |
| Rat | 7.3 nM[2][4] | |
| Cynomolgus | 16 nM[2][4] | |
| Chemotaxis Antagonism | Human (hCCR2) | 3.8 nM[1][2][4][5] |
| Murine (mCCR2) | 7.8 nM[1][2][4][5] | |
| Rat | 2.7 nM[2][4] | |
| Cynomolgus | 6.2 nM[2][4] | |
| hERG Activity | Human | 13 µM[1] |
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Death
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during experiments with this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Experimental Protocols
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This protocol distinguishes between apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described in the MTT assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Workflows
CCL2/CCR2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical CCL2/CCR2 signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
INCB3344 half-life and dosing frequency
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the pharmacokinetic properties of INCB3344, a potent and selective CCR2 antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound?
The half-life of this compound has been determined in preclinical studies, primarily in mice. The observed half-life can vary depending on the dose and the route of administration.
-
Oral Administration: In male C57BL/6 mice, a single oral dose of 100 mg/kg resulted in a plasma half-life of approximately 1.6 hours.[1]
-
Intraperitoneal Injection: A single intraperitoneal injection of 30 mg/kg in mice was reported to have a plasma half-life of approximately 12 hours.[2]
It is important to note that this compound was identified as unsuitable for clinical development due to moderate hERG activity, and therefore, extensive human pharmacokinetic data is not available.[2]
Q2: What is the recommended dosing frequency for this compound in preclinical models?
The dosing frequency of this compound in preclinical studies has varied depending on the experimental design and the model of disease. The goal is typically to maintain sufficient plasma concentrations to achieve continuous target engagement.
Commonly reported dosing frequencies in mice include:
-
Once daily (per day): A daily dose of 30 mg/kg has been used in some models.[3]
-
Twice daily (BID): Doses of 30 mg/kg, 60 mg/kg, and 100 mg/kg administered twice daily have been reported.[4]
-
Every 6 hours: To maintain consistent plasma levels and inhibit monocyte migration effectively, a dosing schedule of 5 mg/kg every 6 hours has been utilized.[5]
Researchers should determine the optimal dosing regimen for their specific experimental model based on the desired level of CCR2 inhibition and the pharmacokinetic profile of the compound.
Troubleshooting Guide
Issue: Inconsistent or unexpected results in in vivo experiments.
If you are observing variability in your in vivo studies with this compound, consider the following factors:
-
Dosing Regimen: The short half-life of this compound with oral administration suggests that plasma concentrations may fall below the effective threshold between doses. If using once or twice daily dosing, consider switching to a more frequent administration schedule (e.g., every 6-8 hours) to ensure sustained target inhibition.
-
Route of Administration: As noted, the route of administration significantly impacts the half-life. Intraperitoneal injection may provide a longer half-life compared to oral gavage. Ensure the chosen route is appropriate for your experimental goals.
-
Vehicle Formulation: The formulation used to dissolve and administer this compound can affect its absorption and bioavailability. A reported formulation for oral administration is 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).[1] Consistency in vehicle preparation is crucial.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (Oral Administration) [1]
| Dose (mg/kg) | Tmax (hr) | Cmax (ng/mL) | AUClast (hr*ng/mL) | T1/2 (hr) |
| 30 | 2.0 | 485 | 2,980 | 2.2 |
| 100 | 4.0 | 2,310 | 27,900 | 1.6 |
Table 2: Dosing Frequencies of this compound in Preclinical Mouse Models
| Dosing Frequency | Dose (mg/kg) | Route of Administration | Reference |
| Every 6 hours | 5 | Not Specified | [5] |
| Twice Daily (BID) | 30, 60, 100 | Not Specified | [4] |
| Once Daily | 30 | Intraperitoneal | [3][6] |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Mice [1]
This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound following oral administration in male C57BL/6 mice.
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Compound Formulation: this compound is formulated in a vehicle consisting of 5% NMP, 5% Solutol HS-15, 30% PEG-400, and 60% citric acid (10 mM).
-
Dosing: Mice are administered a single oral dose of this compound at either 30 mg/kg or 100 mg/kg.
-
Sample Collection: Blood samples are collected via the retro-orbital plexus under light isoflurane anesthesia at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Brain tissue can also be collected at corresponding time points.
-
Sample Processing: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, AUC, and half-life (T1/2), using appropriate software.
Visualizations
Caption: Workflow for Pharmacokinetic Analysis of this compound.
Caption: this compound Mechanism of Action on the CCR2 Signaling Pathway.
References
- 1. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of vascular macrophage accumulation and hypertension by a CCR2 antagonist in deoxycorticosterone/salt-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: INCB3344 Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in experiments involving the CCR2 antagonist, INCB3344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Its primary mechanism of action is to inhibit the binding of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1) to CCR2.[3][4] This action blocks downstream signaling pathways, such as ERK phosphorylation and monocyte chemotaxis.[4][5] this compound is active against human, murine, rat, and cynomolgus CCR2 orthologs, making it a valuable tool for preclinical research.[1][6]
Q2: What is non-specific binding (NSB) and why is it a concern in my this compound assay?
Non-specific binding refers to the adherence of a ligand (like a radiolabeled tracer or this compound itself) to components other than the intended target receptor. This can include binding to filters, plastic wells, lipids, or other proteins.[7] High non-specific binding is problematic because it increases background noise and obscures the specific signal from the target receptor, leading to inaccurate calculations of binding affinity (IC50) and potency.[8] In a well-optimized assay, specific binding should account for the vast majority of the total binding; for instance, initial studies with this compound reported that specific binding was typically 97% of the total binding.[4][5] If NSB is more than 50% of the total binding, the data quality is considered poor.[7]
Q3: How do I correctly define and measure non-specific binding for this compound?
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor, which occupies all the specific CCR2 receptor sites.[9]
For this compound assays using a radiolabeled CCL2 tracer (e.g., ¹²⁵I-mCCL2), the standard method is:
-
Total Binding: Incubate cells (expressing CCR2) with the radioligand alone.
-
Non-Specific Binding: In a parallel set of tubes, incubate the cells with the same concentration of radioligand in the presence of a high concentration of unlabeled CCL2 (e.g., 0.3 µM mCCL2).[4][5]
-
Specific Binding: Calculate the difference: Specific Binding = Total Binding - Non-Specific Binding.
Q4: My non-specific binding is high. What are the most common causes?
High non-specific binding can stem from several factors:
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of the radiolabeled tracer can lead to increased NSB.[10]
-
Radioligand Sticking to Surfaces: The tracer may adhere to the filter membrane or the walls of the assay plate.[8]
-
Inadequate Blocking: Failure to block non-specific sites on the cells or assay components with agents like BSA.[11]
-
Inefficient Washing: Not washing away the unbound radioligand effectively can leave a high background signal.[8]
-
Inappropriate Incubation Conditions: Long incubation times or high temperatures can sometimes increase hydrophobic interactions that contribute to NSB.[8]
Pharmacological Profile of this compound
The following table summarizes the reported IC50 values for this compound, demonstrating its potency against CCR2 from different species in binding and chemotaxis assays.
| Target | Assay Type | IC50 Value (nM) |
| Human CCR2 | Binding Antagonism | 5.1[1][2][6] |
| Chemotaxis Antagonism | 3.8[1][2][6] | |
| Murine CCR2 | Binding Antagonism | 9.5 - 10[1][2][4][6] |
| Chemotaxis Antagonism | 7.8[1][2][6] | |
| Rat CCR2 | Binding Antagonism | 7.3[1] |
| Chemotaxis Antagonism | 2.7[1] | |
| Cynomolgus CCR2 | Binding Antagonism | 16[1] |
| Chemotaxis Antagonism | 6.2[1] |
Troubleshooting Guide: High Non-Specific Binding
This section provides a systematic approach to diagnosing and resolving common issues related to high NSB in your this compound experiments.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High background in all wells, including NSB controls | Radioligand is adhering to the filter membrane or plate. | Filter Assays: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[8] Consider testing different filter materials (e.g., glass fiber vs. PVDF). Plate Assays: Ensure the use of low-binding plates. | Reduction in background signal by preventing the tracer from sticking to assay hardware. |
| Inadequate blocking of non-specific sites. | Optimize the concentration of Bovine Serum Albumin (BSA) in the assay buffer (e.g., test a range from 0.1% to 1%).[8] Ensure BSA is present in all assay and wash buffers. | Saturation of non-target binding sites on cells and plastic, leading to lower NSB. | |
| Inconsistent NSB and poor reproducibility | Inefficient or variable washing steps. | Increase the number of washes (e.g., from 3 to 5) and/or the volume of each wash. Use ice-cold wash buffer to minimize the dissociation of specifically bound ligand during the wash steps.[8] | More effective removal of unbound and non-specifically bound radioligand, resulting in a lower, more consistent background. |
| Poor quality of cell/membrane preparation. | Use protease inhibitors during cell or membrane preparation to prevent receptor degradation. Ensure the preparation is free of contaminants.[8] | A cleaner preparation will present fewer non-specific sites for the ligand to bind to. | |
| NSB increases as radioligand concentration increases | Saturation of non-specific sites. | Perform a saturation binding experiment to identify the optimal radioligand concentration. Ideally, use a concentration at or below the Kd value where specific binding is high and NSB is less than 10-20% of total binding.[10] | An optimal tracer concentration maximizes the specific signal-to-noise ratio. |
| Hydrophobic interactions between the ligand and assay components. | Optimize incubation time and temperature; shorter times or lower temperatures can reduce NSB.[8] Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer, but validate this to ensure it doesn't disrupt specific binding. | Minimized hydrophobic interactions that contribute to NSB, without affecting target-specific binding. |
Visual Guides and Protocols
CCR2 Signaling and this compound Inhibition
Caption: this compound competitively antagonizes the CCR2 receptor, blocking CCL2 binding and downstream signaling.
General Workflow for Radioligand Binding Assay
Caption: A step-by-step workflow for a typical whole-cell radioligand binding assay.
Troubleshooting Logic for High NSB
Caption: A decision tree to systematically troubleshoot the causes of high non-specific binding.
Experimental Protocol: this compound Whole-Cell Binding Assay
This protocol is adapted from the methodology used in the initial characterization of this compound.[4][5]
1. Reagents and Materials:
-
Cells: WEHI 274.1 (murine monocytic cell line) or other cells endogenously or recombinantly expressing CCR2.
-
Assay Buffer: RPMI 1640 supplemented with 20 mM HEPES and 0.1% BSA.
-
Radioligand: ¹²⁵I-labeled mCCL2 (e.g., from PerkinElmer).
-
Unlabeled Competitor (for NSB): Recombinant mCCL2 (e.g., from R&D Systems).
-
Test Compound: this compound, dissolved in DMSO and serially diluted.
-
Wash Buffer: Assay buffer, kept on ice.
-
Apparatus: 1.2-µm PVDF filter plates, cell harvester, gamma counter.
2. Assay Procedure:
-
Cell Preparation: Resuspend cells in Assay Buffer to a final concentration of 5 x 10⁵ cells per reaction volume (e.g., per well).
-
Plate Setup:
-
To wells designated for Test Compound , add various concentrations of this compound.
-
To wells for Non-Specific Binding (NSB) , add a final concentration of 0.3 µM unlabeled mCCL2.
-
To wells for Total Binding , add vehicle (e.g., Assay Buffer with equivalent DMSO concentration).
-
-
Reaction Initiation: Add 5 x 10⁵ cells to each well, followed immediately by the addition of ¹²⁵I-labeled mCCL2 to a final concentration of ~150 pM.
-
Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
Harvesting: Quickly transfer the contents of the wells to the filter plate using a cell harvester.
-
Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying and Counting: Allow the filters to air-dry completely. Determine the bound radioactivity by counting in a gamma counter.
3. Data Analysis:
-
Calculate Specific Binding = (Mean cpm of Total Binding) - (Mean cpm of NSB).
-
Calculate % Inhibition for each this compound concentration: 100 * (1 - [(cpm of Test Compound - Mean cpm of NSB) / (Specific Binding)]).
-
Plot % Inhibition against the log of this compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. graphpad.com [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. swordbio.com [swordbio.com]
Validation & Comparative
Validating INCB3344 Activity in Primary Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of INCB3344's performance against other C-C chemokine receptor 2 (CCR2) antagonists. Supported by experimental data, this document details the validation of this compound activity in primary cells.
This compound is a potent and selective small molecule antagonist of the CCR2 receptor, a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1][2][3][4] Its efficacy in blocking the C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), signaling pathway makes it a valuable tool for studying and potentially treating various inflammatory and autoimmune diseases.[1][2][3][4][5]
Mechanism of Action: Targeting the CCL2-CCR2 Axis
This compound exerts its effects by competitively inhibiting the binding of CCL2 to its receptor, CCR2.[1] This interaction blocks downstream intracellular signaling cascades, most notably the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for cellular responses like chemotaxis.[1][2][3][4] By disrupting this pathway, this compound effectively inhibits the migration of monocytes and other CCR2-expressing cells.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of this compound.
Comparative Activity of CCR2 Antagonists
The following table summarizes the in vitro activity of this compound in comparison to other known CCR2 antagonists. The data highlights the high potency of this compound for both human and murine CCR2.
| Compound | Target | Assay Type | IC50 (nM) | Species |
| This compound | CCR2 | Binding Antagonism | 5.1 | Human |
| Chemotaxis | 3.8 | Human | ||
| Binding Antagonism | 9.5 | Murine | ||
| Chemotaxis | 7.8 | Murine | ||
| RS 504393 | CCR2 | - | - | - |
| Bindarit | CCR2 | - | - | - |
| BX471 | CCR2 | - | - | - |
| Cenicriviroc | CCR2/CCR5 | - | - | - |
Data sourced from multiple publications.[6][7] Dashes indicate that specific comparative values were not available in the initial search results.
This compound demonstrates high selectivity for CCR2, with IC50 values greater than 1 μM against a panel of over 50 other ion channels, transporters, and chemokine receptors, including the highly homologous CCR1 and CCR5.[6]
Experimental Protocols for Validating this compound Activity
To validate the activity of this compound in primary cells, several key experiments are typically performed. The general workflow for these validation studies is outlined below.
Caption: A generalized workflow for validating the activity of a CCR2 antagonist in primary cells.
Whole Cell Binding Assay
This assay measures the ability of this compound to inhibit the binding of a radiolabeled CCL2 ligand to CCR2 on the surface of primary monocytes.
-
Cells: Freshly isolated human or murine primary monocytes.
-
Ligand: 125I-labeled human or murine CCL2.
-
Procedure:
-
Primary monocytes are incubated with varying concentrations of this compound.
-
Radiolabeled CCL2 is added to the cell suspension.
-
After incubation, cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of CCL2 binding (IC50) is determined.
-
Chemotaxis Assay
This functional assay assesses the ability of this compound to block the migration of primary cells towards a CCL2 gradient.
-
Cells: Human or murine primary monocytes.
-
Chemoattractant: Recombinant human or murine CCL2.
-
Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber).
-
Procedure:
-
Primary monocytes are pre-incubated with different concentrations of this compound.
-
The cells are placed in the upper chamber of the chemotaxis plate.
-
CCL2 is placed in the lower chamber.
-
The plate is incubated to allow cell migration through a porous membrane separating the chambers.
-
The number of migrated cells in the lower chamber is quantified.
-
The IC50 value for the inhibition of chemotaxis is calculated.[6]
-
ERK Phosphorylation Assay
This assay determines the effect of this compound on the intracellular signaling cascade activated by CCL2 binding to CCR2.
-
Cells: Primary monocytes.
-
Stimulus: Recombinant CCL2.
-
Detection: Western blotting or flow cytometry using an antibody specific for phosphorylated ERK (p-ERK).
-
Procedure:
-
Primary monocytes are treated with various concentrations of this compound.
-
The cells are then stimulated with CCL2 for a short period.
-
Cell lysates are prepared and subjected to Western blot analysis for p-ERK and total ERK.
-
Alternatively, intracellular flow cytometry can be used to quantify p-ERK levels in individual cells.
-
The concentration of this compound that inhibits 50% of CCL2-induced ERK phosphorylation is determined.[2][3][4]
-
Conclusion
This compound is a highly potent and selective CCR2 antagonist with demonstrated activity in primary cells from both human and rodent sources.[6][7] The experimental protocols outlined in this guide provide a robust framework for validating its inhibitory effects on the CCL2-CCR2 signaling axis. The comparative data underscores its potential as a valuable research tool and a candidate for therapeutic development in inflammatory diseases.
References
- 1. Pharmacological characterization of this compound, a small molecule antagonist of human CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB3344: A Potent and Selective CCR2 Antagonist
A comprehensive guide to the selectivity and mechanisms of INCB3344, a small molecule antagonist of the C-C chemokine receptor 2 (CCR2).
This guide provides a detailed comparison of this compound's selectivity for CCR2 over the closely related chemokine receptors, CCR1 and CCR5. It includes supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate signaling pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.
High Selectivity for CCR2
This compound demonstrates potent and highly selective antagonism of the CCR2 receptor. Experimental data consistently show a significantly greater affinity and inhibitory activity for CCR2 compared to CCR1 and CCR5. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of this compound in CCR2-mediated inflammatory diseases.
Comparative Inhibitory Activity
The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) values across the different chemokine receptors. The IC50 value represents the concentration of the inhibitor required to reduce the binding or activity of a target by 50%. A lower IC50 value indicates a higher potency.
| Target Receptor | Species | Assay Type | IC50 (nM) | Fold Selectivity vs. CCR1 | Fold Selectivity vs. CCR5 |
| CCR2 | Human | Binding Antagonism | 5.1[1][2][3] | >196 | >588 |
| Human | Chemotaxis Antagonism | 3.8[1][2][3] | |||
| Murine | Binding Antagonism | 9.5[1][2][3] | >105 | >315 | |
| Murine | Chemotaxis Antagonism | 7.8[1][2] | |||
| CCR1 | Murine | Binding Antagonism | >1,000[1][4] | - | |
| CCR5 | Murine | Binding Antagonism | >3,000[1][4] | - |
As the data indicates, this compound is over 100-fold more selective for CCR2 than for CCR1 and CCR5, establishing it as a highly specific CCR2 antagonist.[2][3][5][6]
Experimental Protocols
The selectivity of this compound has been determined through rigorous in vitro assays. The following are detailed protocols for the key experiments used to assess its binding affinity and functional antagonism.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Objective: To determine the binding affinity (IC50) of this compound for CCR2.
Materials:
-
Cells: WEHI-274.1 (a murine monocytic cell line endogenously expressing CCR2).[1]
-
Test Compound: this compound.
-
Assay Buffer: RPMI 1640 supplemented with 0.1% BSA and 20 mM HEPES.[7]
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.5% BSA.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter.
Procedure:
-
Cell Preparation: WEHI-274.1 cells are harvested and resuspended in assay buffer at a concentration of 5 x 10⁵ cells per well.[4][7]
-
Assay Setup: In a 96-well plate, various concentrations of this compound are added to the cell suspension.[7]
-
Radioligand Addition: ¹²⁵I-labeled mCCL2 is added to each well at a final concentration of approximately 150 pM.[4][7] For determining non-specific binding, a high concentration of unlabeled mCCL2 (0.3 µM) is used.[7]
-
Incubation: The plate is incubated for 30 minutes at room temperature to allow for competitive binding.[4][7]
-
Harvesting: The cell suspension is transferred to the filter plate and washed with cold wash buffer to remove unbound radioligand.
-
Quantification: The filter plate is dried, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-mCCL2 is determined and reported as the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of this compound to block the migration of cells towards a chemoattractant, in this case, the CCR2 ligand CCL2.
Objective: To determine the functional inhibitory potency (IC50) of this compound on CCR2-mediated cell migration.
Materials:
-
Cells: WEHI-274.1 cells or other CCR2-expressing cells.
-
Chemoattractant: Murine CCL2 (mCCL2).
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Chemotaxis Chamber: A device with an upper and lower chamber separated by a porous membrane (e.g., a 96-well chemotaxis plate).
-
Cell Viability/Quantification Reagent: (e.g., Calcein-AM or a similar fluorescent dye).
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: WEHI-274.1 cells are harvested and resuspended in assay medium.
-
Compound Pre-incubation: The cells are incubated with various concentrations of this compound.
-
Assay Setup: The lower chamber of the chemotaxis plate is filled with assay medium containing mCCL2 (chemoattractant). A control with medium alone is also included.
-
Cell Seeding: The pre-incubated cell suspension is added to the upper chamber.
-
Incubation: The plate is incubated for a sufficient time to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: The non-migrated cells in the upper chamber are removed. The migrated cells in the lower chamber are lysed and quantified using a fluorescent dye.
-
Data Analysis: The fluorescence is measured using a plate reader. The concentration of this compound that inhibits 50% of the CCL2-induced cell migration is calculated as the IC50 value.
Visualizing Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing this compound's inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
A Comparative Analysis of CCR2 Antagonists INCB3344 and JNJ-27141491 in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as MCP-1), are pivotal players in the inflammatory cascade, primarily by orchestrating the migration of monocytes and macrophages to sites of inflammation.[1][2] This central role has made the CCL2/CCR2 axis a highly attractive target for therapeutic intervention in a host of inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of two small molecule CCR2 antagonists, INCB3344 and JNJ-27141491, based on available preclinical data.
In Vitro Pharmacological Profile
Both this compound and JNJ-27141491 have demonstrated potent and selective antagonism of the CCR2 receptor in various in vitro assays.
This compound is a potent antagonist of both human and rodent CCR2, a feature that has enabled its extensive evaluation in murine models of disease.[1][3][4] It exhibits high selectivity for CCR2, with IC50 values greater than 1 µM for other closely related chemokine receptors, ion channels, and G protein-coupled receptors.[2][4]
JNJ-27141491 is a noncompetitive antagonist of human CCR2.[5][6] A key distinction is its lack of cross-reactivity with rodent CCR2, which necessitated the use of transgenic mice expressing human CCR2 for in vivo evaluation.[5][6]
Below is a summary of the reported in vitro activities of both compounds.
| Parameter | This compound | JNJ-27141491 |
| Target Receptor | Human CCR2, Murine CCR2 | Human CCR2 |
| Binding Affinity (IC50) | 5.1 nM (human), 9.5 nM (murine)[2][4] | 0.4 µM (human monocytes)[5][6] |
| Functional Activity (IC50) | Chemotaxis: 3.8 nM (human), 7.8 nM (murine)[2][4] | Ca2+ Mobilization: 13 nM (hCCR2-CHO cells), 43 nM (human monocytes)[7] |
| ERK Phosphorylation: ~10 nM (murine)[1][3] | GTPγS Binding: 38 nM (hCCR2-CHO cells)[7] | |
| Chemotaxis: 97 nM (human PBMC)[7] | ||
| Selectivity | >100-fold selective over other chemokine receptors[1][3] | Selective over CCR1, CCR3-8, and CXCR1-3 |
| Mode of Action | Competitive | Noncompetitive[5][6] |
In Vivo Efficacy in Inflammation Models
Both compounds have demonstrated anti-inflammatory activity in various preclinical models. Due to the species specificity of JNJ-27141491, the in vivo models employed for each compound differ.
This compound has been evaluated in a range of standard rodent models of inflammation, where it has been shown to reduce macrophage infiltration and ameliorate disease symptoms.[1][3]
JNJ-27141491's in vivo activity was assessed in transgenic mice where the murine CCR2 gene was replaced with its human counterpart.[5][6] In these models, it effectively inhibited the recruitment of inflammatory cells.[5][6]
| Inflammation Model | Compound | Animal Model | Dosing | Key Findings |
| Thioglycollate-Induced Peritonitis | This compound | Mouse | 30, 60, 100 mg/kg, b.i.d. | Dose-dependent inhibition of macrophage influx into the peritoneal cavity.[3] |
| Delayed-Type Hypersensitivity | This compound | Mouse | Not specified | Dose-dependent inhibition of macrophage influx and reduction in tissue inflammation.[1][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | Mouse | Not specified | Significantly reduced disease severity.[1][3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | JNJ-27141491 | hCCR2 Knock-in Mouse | 20 mg/kg, q.d. | Significantly delayed onset and temporarily reduced neurological signs.[5][6] |
| LPS/MCP-1-Induced Pulmonary Inflammation | JNJ-27141491 | hCCR2 Knock-in Mouse | 5-40 mg/kg, q.d. or b.i.d. | Dose-dependently inhibited monocyte and neutrophil recruitment to the alveolar space.[5][6] |
| Inflammatory Arthritis | This compound | Rat | Not specified | Significantly reduced disease severity.[1][3] |
| Diabetic Nephropathy | This compound | db/db Mouse | Not specified | Decreased albuminuria, serum creatinine, and macrophage abundance in the kidney.[6] |
Experimental Protocols and Methodologies
The following are generalized protocols for the key inflammation models cited in the evaluation of this compound and JNJ-27141491. Specific parameters may have varied between individual studies.
Thioglycollate-Induced Peritonitis
This model is used to assess the recruitment of inflammatory cells, particularly macrophages, into the peritoneal cavity.
-
Induction: Mice are administered an intraperitoneal (i.p.) injection of sterile thioglycollate broth (typically 3%).[8][9]
-
Treatment: this compound or vehicle is administered orally (p.o.) or via another appropriate route at specified times before and/or after thioglycollate injection.
-
Cellular Analysis: At a predetermined time point (e.g., 24-72 hours) after induction, mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS.[8][9]
-
Readout: The total number of cells in the lavage fluid is counted, and differential cell counts (macrophages, neutrophils, etc.) are performed using flow cytometry or cytological staining.[3]
Caption: Workflow for Thioglycollate-Induced Peritonitis Model.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6 or SJL) by subcutaneous immunization with a myelin-derived peptide (e.g., MOG35-55 or PLP139-151) emulsified in Complete Freund's Adjuvant (CFA).[10][11] Pertussis toxin is typically administered i.p. on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.[10]
-
Treatment: The CCR2 antagonist or vehicle is administered daily, starting either at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are typically scored on a scale of 0 to 5, ranging from no signs (0) to moribund (5).
-
Histology/Immunology: At the end of the study, spinal cords and brains can be harvested for histological analysis of inflammation and demyelination, or for immunological analysis of infiltrating immune cells.
Caption: Generalized Experimental Workflow for EAE Studies.
The CCL2/CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a conformational change that activates intracellular signaling cascades.[1][2] This leads to the activation of pathways such as PI3K/Akt and MAPK, which are crucial for chemotaxis, cell survival, and the production of pro-inflammatory cytokines.[1][2] By blocking this interaction, this compound and JNJ-27141491 inhibit the downstream events that promote inflammatory cell recruitment and activation.
Caption: Simplified CCL2/CCR2 Signaling Pathway and Point of Inhibition.
Summary and Conclusion
Both this compound and JNJ-27141491 are potent and selective antagonists of the CCR2 receptor that have demonstrated clear anti-inflammatory effects in preclinical models. The primary difference lies in their species cross-reactivity: this compound is active against both human and rodent CCR2, making it a versatile tool for research in standard animal models. In contrast, JNJ-27141491 is specific for human CCR2, requiring the use of humanized mouse models for in vivo studies.
While the available data supports the therapeutic potential of targeting the CCL2/CCR2 axis for inflammatory diseases, the absence of direct comparative studies makes it difficult to definitively state whether one compound is superior to the other. The choice between these or other CCR2 antagonists for research purposes would likely depend on the specific experimental context, particularly the animal model being used. Future direct comparative studies would be invaluable for a more precise understanding of their relative efficacy and pharmacological profiles.
References
- 1. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pharmacological profile of JNJ-27141491 [(S)-3-[3,4-difluorophenyl)-propyl]-5-isoxazol-5-yl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxyl acid methyl ester], as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. depts.ttu.edu [depts.ttu.edu]
- 10. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
CCR2 Inhibition: A Comparative Analysis of the Pharmacological Antagonist INCB3344 and Genetic Knockout in Murine Models
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the C-C chemokine receptor 2 (CCR2) is pivotal for advancing therapies in inflammatory and metabolic diseases. This guide provides a comprehensive comparison of two key experimental approaches: the use of the selective CCR2 antagonist, INCB3344, and the application of CCR2 knockout (KO) mouse models. By examining their respective efficacies and underlying methodologies in various disease models, this document aims to furnish a clear, data-driven perspective to inform future research strategies.
The CCL2-CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and tissue injury. Its role in a multitude of pathological conditions has made it a prime target for therapeutic intervention. This guide delves into a comparative analysis of a potent pharmacological inhibitor, this compound, and the genetic ablation of CCR2, providing insights into their effects across several preclinical models of human diseases.
At a Glance: this compound vs. CCR2 Knockout Mouse
| Feature | This compound (CCR2 Antagonist) | CCR2 Knockout (KO) Mouse |
| Mechanism of Action | Reversible, competitive antagonism of the CCR2 receptor.[1] | Complete and permanent absence of the CCR2 protein.[2] |
| Intervention Timing | Can be administered prophylactically or therapeutically at any stage of the disease model. | Genetic deletion is present from birth, affecting development and baseline physiology. |
| Specificity | Highly selective for CCR2 over other chemokine receptors.[3][4] | Specific to the Ccr2 gene, but may lead to compensatory changes in other chemokine systems. |
| Translational Relevance | More closely mimics the clinical application of a therapeutic drug. | Provides a fundamental understanding of the lifelong absence of CCR2 signaling. |
| Key Phenotype | Dose-dependent inhibition of macrophage influx into inflamed tissues.[3][4] | Impaired monocyte migration from bone marrow to the periphery, leading to reduced macrophage accumulation at inflammatory sites.[2] |
Efficacy in Preclinical Disease Models: A Head-to-Head Comparison
The following tables summarize the quantitative efficacy data for this compound and CCR2 KO mice in various inflammatory and metabolic disease models.
Experimental Autoimmune Encephalomyelitis (EAE)
A widely used model for multiple sclerosis, EAE is characterized by inflammatory cell infiltration into the central nervous system (CNS).
| Model | Intervention | Key Efficacy Readouts | Reference |
| MOG35-55-induced EAE in C57BL/6 mice | This compound (therapeutic dosing) | Significantly reduced mean clinical scores and delayed disease onset.[4] | Brodmerkel et al., 2005[4] |
| MOG35-55-induced EAE in C57BL/6 mice | CCR2 KO | Complete resistance to clinical EAE in most mice; those that developed disease showed significantly delayed onset and reduced severity.[5][6] | Fife et al., 2000[6]; Izikson et al., 2000[5] |
| MOG35-55-induced EAE in various strains | CCR2 KO | Delayed onset and reduced severity in C57 strains; delayed onset but comparable peak severity in Balb/c mice.[7] | Gaupp et al., 2003[7] |
Diabetic Nephropathy
Characterized by renal inflammation and fibrosis, diabetic nephropathy is a major complication of diabetes.
| Model | Intervention | Key Efficacy Readouts | Reference |
| db/db mice | This compound (8 weeks) | Decreased albuminuria, serum creatinine, renal macrophage abundance, and expression of TLR9 and TNF-α.[8] | Son et al., 2021[8] |
| Streptozotocin-induced and Akita mice | CCR2 KO | Reduced albuminuria, glomerular macrophage recruitment, and renal expression of fibronectin and inflammatory cytokines.[1] | Chow et al., 2008[1] |
| High-fat diet-induced obesity | CCR2 KO | Ameliorated renal damage, restored podocyte structure, and reduced renal macrophage infiltration and TNF-α expression.[9] | Kim et al., 2019[9] |
Delayed-Type Hypersensitivity (DTH)
A model of T-cell mediated inflammation.
| Model | Intervention | Key Efficacy Readouts | Reference |
| mBSA-induced DTH in mice | This compound | Dose-dependent inhibition of macrophage influx and a substantial reduction in tissue inflammation.[3][4] | Brodmerkel et al., 2005[3][4] |
| Various DTH models | CCR2 KO | Defective DTH responses.[10] | The Jackson Laboratory, 2024[10] |
Diet-Induced Obesity and Insulin Resistance
A model to study the metabolic complications associated with obesity.
| Model | Intervention | Key Efficacy Readouts | Reference |
| High-fat diet-induced obesity | CCR2 Antagonist (short-term) | Reduced adipose tissue macrophage content and improved insulin sensitivity without altering body mass.[11] | Weisberg et al., 2006[11] |
| High-fat diet-induced obesity | CCR2 KO | Attenuated development of obesity, reduced adipose tissue macrophage content and inflammation, ameliorated hepatic steatosis, and improved insulin sensitivity.[11][12] | Weisberg et al., 2006[11][12] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.
This compound Administration
-
Formulation: this compound is typically formulated for oral administration.
-
Dosing Regimen: Dosing varies by study but often involves daily or twice-daily administration. For example, in a diabetic nephropathy model, mice were administered this compound for 8 weeks.[8] In a delayed-type hypersensitivity model, dose-dependent effects were observed with various concentrations of the compound.[3][4]
-
Pharmacokinetics: this compound possesses good oral bioavailability in rodents, allowing for effective systemic exposure in in vivo studies.[3][4]
CCR2 Knockout Mouse Generation and Characteristics
-
Generation: CCR2 KO mice are generated by targeted disruption of the Ccr2 gene, often by replacing a portion of the coding sequence with a neomycin resistance cassette.[2] These mice are typically backcrossed onto a specific genetic background, such as C57BL/6, for multiple generations to ensure genetic homogeneity.
-
Phenotype: Homozygous CCR2 KO mice are viable and fertile with no gross physical or behavioral abnormalities.[2] The key phenotype is a significant reduction in circulating inflammatory monocytes (Ly6Chi) due to impaired egress from the bone marrow.[2] This leads to a marked reduction in the recruitment of these cells to sites of inflammation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in comprehension.
Caption: The CCL2-CCR2 signaling cascade.
Caption: Comparison of experimental workflows.
Discussion and Conclusion
Both the pharmacological blockade of CCR2 with this compound and the genetic knockout of the receptor have proven to be effective strategies for mitigating inflammation and disease pathology in a range of murine models. The choice between these two approaches depends on the specific research question.
The CCR2 knockout mouse offers a "clean" system to study the fundamental role of the CCR2 pathway in the development and progression of disease, absent any potential off-target effects of a pharmacological agent. However, the lifelong absence of CCR2 may lead to developmental or compensatory effects that could influence the experimental outcome in ways not reflective of a therapeutic intervention in an adult organism.
Conversely, This compound provides a model that is more analogous to a clinical scenario, where a drug is administered after the onset of disease or as a preventative measure in a fully developed system. The ability to control the timing and dose of administration allows for a more nuanced investigation of the therapeutic window and dose-response relationships.
In the one study that directly compared a CCR2 antagonist with CCR2 knockout mice in the context of diet-induced obesity, both interventions reduced adipose tissue macrophage accumulation and improved insulin sensitivity.[11] However, the genetic knockout had a more profound effect, also attenuating the development of obesity and hepatic steatosis, which was not observed with short-term antagonist treatment.[11] This suggests that while both approaches effectively target CCR2-mediated inflammation, the long-term absence of the receptor may have broader metabolic consequences.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The complex role of the chemokine receptor CCR2 in collagen-induced arthritis: implications for therapeutic targeting of CCR2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to Experimental Autoimmune Encephalomyelitis in Mice Lacking the Cc Chemokine Receptor (Ccr2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Experimental Autoimmune Encephalomyelitis (EAE) in CCR2−/− Mice: Susceptibility in Multiple Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR2 knockout ameliorates obesity-induced kidney injury through inhibiting oxidative stress and ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 004999 - CCR2- Strain Details [jax.org]
- 11. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of CCR2 Antagonists: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent is interacting with its intended target within a living organism—a concept known as target engagement—is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to confirm in vivo target engagement for INCB3344, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), and compares its performance with other CCR2 antagonists based on available experimental data.
The CCL2/CCR2 signaling axis is a key driver in the recruitment of monocytes and macrophages to sites of inflammation and is implicated in a variety of inflammatory diseases and cancer.[1][2] Antagonizing this pathway is a promising therapeutic strategy, and molecules like this compound have been developed to this end.[3][4] Demonstrating that these antagonists effectively bind to and inhibit CCR2 function in vivo is paramount.
Methods for Confirming In Vivo Target Engagement
Several robust methods can be employed to confirm the in vivo target engagement of CCR2 antagonists. These can be broadly categorized into three types:
-
Receptor Occupancy (RO) Assays: These assays directly measure the percentage of CCR2 receptors that are bound by the antagonist. Flow cytometry is a well-suited technique for RO assays, allowing for the quantification of total and unoccupied receptors on specific cell populations, such as circulating monocytes.[5]
-
Pharmacodynamic (PD) Biomarker Assays: These methods assess the downstream biological consequences of target engagement. For CCR2 antagonists, this includes:
-
Inhibition of Downstream Signaling: Measuring the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK) upon CCL2 stimulation.[6][7] Effective target engagement will result in a reduction of CCL2-induced pERK.
-
Modulation of Circulating Cells: CCR2 is crucial for the mobilization of monocytes from the bone marrow.[3] Successful antagonism can be observed by a reduction in circulating inflammatory monocytes (e.g., CCR2+/CD14+ cells).[8]
-
-
Functional Assays: These assays measure the physiological outcome of target engagement. A common in vivo functional assay is the inhibition of monocyte/macrophage infiltration into an inflamed site, such as the peritoneal cavity following a thioglycollate challenge.[4][9]
Comparative Analysis of CCR2 Antagonists
The following tables summarize available data for this compound and other notable CCR2 antagonists, PF-04136309 and CCX872-B. It is important to note that these compounds have been evaluated in different models and assays, making direct comparisons challenging.
Table 1: In Vitro Potency of CCR2 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human CCR2 | Binding Antagonism | 5.1 | [3] |
| Mouse CCR2 | Binding Antagonism | 9.5 | [3] | |
| Human CCR2 | Chemotaxis | 3.8 | [3] | |
| Mouse CCR2 | Chemotaxis | 7.8 | [3] | |
| PF-04136309 | Human CCR2 | Binding Antagonism | 5.2 | [7] |
| Mouse CCR2 | Binding Antagonism | 17 | [7] | |
| Human CCR2 | Chemotaxis | 3.9 | [7] | |
| Mouse CCR2 | Chemotaxis | 16 | [7] |
Table 2: In Vivo Target Engagement and Pharmacodynamic Effects
| Compound | Model | Assay | Dose | Outcome | Reference |
| This compound | Mouse (Delayed-Type Hypersensitivity) | Macrophage Influx | 30-100 mg/kg BID | Dose-dependent inhibition of macrophage influx | [4][9] |
| Mouse (Diabetic Nephropathy) | Kidney Macrophage Abundance | Not specified | Decreased bone marrow-derived macrophage abundance | [10] | |
| PF-04136309 | Human (Pancreatic Cancer) | Circulating Inflammatory Monocytes | 500 mg BID | Reduced levels of inflammatory monocytes in peripheral blood | |
| Human (Pancreatic Cancer) | pERK Inhibition | 500 mg BID | Ex vivo inhibition of CCL2-induced pERK | [6] | |
| CCX872-B | Human (Pancreatic Cancer) | Circulating Monocytes | 150 mg QD or BID | Reduction in circulating monocytes, inflammatory monocytes, and monocytic myeloid-derived suppressor cells |
Visualizing Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Experimental Protocols
In Vivo Macrophage Infiltration Assay (Thioglycollate-Induced Peritonitis Model)
This assay functionally assesses the ability of a CCR2 antagonist to block the recruitment of macrophages to a site of sterile inflammation.[9][11]
Materials:
-
Mice (e.g., C57BL/6)
-
This compound or other test antagonist
-
Vehicle control
-
3% sterile thioglycollate medium, aged[12]
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b)
-
10 ml syringes and 25-30 gauge needles[11]
Procedure:
-
Dosing: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage) at predetermined doses and schedules.
-
Induction of Peritonitis: Approximately 1 hour post-dosing, inject 1-3 ml of 3% sterile thioglycollate medium intraperitoneally (i.p.) into each mouse.[12][13]
-
Cell Harvest: At a specified time point post-injection (typically 72-96 hours for peak macrophage infiltration), euthanize the mice.[13]
-
Peritoneal Lavage: Inject 5-10 ml of cold sterile PBS into the peritoneal cavity. Massage the abdomen gently, then carefully aspirate the peritoneal fluid.[11]
-
Cell Counting and Staining: Centrifuge the collected fluid to pellet the cells. Resuspend the cells in FACS buffer. Perform a total cell count.
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against macrophage markers (e.g., F4/80, CD11b) to identify and quantify the macrophage population.
-
Analysis: Compare the total number and percentage of macrophages in the peritoneal lavage fluid between the antagonist-treated and vehicle-treated groups. A significant reduction in the treated group indicates successful target engagement.
Ex Vivo pERK Inhibition Assay
This pharmacodynamic assay measures the inhibition of CCL2-induced downstream signaling in whole blood, providing a direct measure of target engagement on circulating monocytes.[6]
Materials:
-
Whole blood collected from treated and control animals/patients
-
Recombinant CCL2
-
Fixation/Permeabilization buffers (e.g., BD Phosflow™)
-
Fluorescently-labeled antibodies (e.g., anti-pERK1/2, anti-CD14, anti-CCR2)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood into heparinized tubes at various time points after drug administration.
-
Ex Vivo Stimulation: Aliquot the whole blood and stimulate with a predetermined concentration of recombinant CCL2 for a short period (e.g., 5-15 minutes) at 37°C. Include an unstimulated control.
-
Fixation and Lysis: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins, followed by a red blood cell lysis buffer.
-
Permeabilization: Permeabilize the white blood cells to allow intracellular antibody staining.
-
Staining: Stain the cells with an antibody cocktail including anti-pERK1/2 and cell surface markers to identify the monocyte population (e.g., anti-CD14).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD14+ monocyte population and quantify the level of pERK (e.g., median fluorescence intensity). Calculate the percent inhibition of CCL2-induced pERK phosphorylation in the drug-treated samples compared to the vehicle-treated samples.
Receptor Occupancy (RO) by Flow Cytometry
This assay quantifies the percentage of CCR2 receptors on target cells that are occupied by the antagonist.[5]
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from treated and control subjects
-
FACS buffer
-
A fluorescently-labeled detection reagent that competes with the antagonist for binding to CCR2 (e.g., labeled CCL2 or a competing anti-CCR2 antibody)
-
A non-competing fluorescently-labeled anti-CCR2 antibody (binds to a different epitope to measure total receptor)
-
Antibodies to identify the cell population of interest (e.g., anti-CD14 for monocytes)
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect whole blood or isolate PBMCs from subjects at different time points post-dose.
-
Staining for Unoccupied Receptors: Incubate one aliquot of cells with the competing, fluorescently-labeled detection reagent. The signal from this reagent will be inversely proportional to the amount of antagonist bound to the receptors.
-
Staining for Total Receptors: Incubate a second aliquot of cells with the non-competing, fluorescently-labeled anti-CCR2 antibody. This will measure the total number of CCR2 receptors on the cell surface, regardless of whether they are occupied by the drug.
-
Cell Identification: Co-stain all samples with antibodies to identify the target cell population (e.g., CD14+ monocytes).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Analysis:
-
Gate on the CD14+ monocytes.
-
Determine the fluorescence intensity for total CCR2 and unoccupied CCR2.
-
Calculate the percent receptor occupancy (%RO) using the formula: %RO = (1 - [Unoccupied Receptors Signal / Total Receptors Signal]) * 100
-
Compare the %RO across different dose levels and time points.
-
By employing these methods, researchers can robustly confirm the in vivo target engagement of this compound and other CCR2 antagonists, providing critical data to inform dose selection and predict clinical efficacy.
References
- 1. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Phase 1b study of a small molecule antagonist of human chemokine (C-C motif) receptor 2 (PF-04136309) in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inflammatory monocyte mobilization decreases patient survival in pancreatic cancer: a role for targeting the CCL2/CCR2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. olac.berkeley.edu [olac.berkeley.edu]
A Comparative Guide to the CCR2 Antagonist INCB3344: R-Isomer Activity and Alternative Compounds
This guide provides a detailed comparison of the C-C chemokine receptor 2 (CCR2) antagonist INCB3344, with a focus on the activity of its stereoisomers and a comparative analysis against other relevant CCR2 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and related therapeutic areas where CCR2 plays a key role.
Introduction to this compound and CCR2 Antagonism
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are central to the migration of monocytes and macrophages to sites of inflammation. This signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a compelling target for therapeutic intervention. This compound is a potent, selective, and orally bioavailable small molecule antagonist of both human and murine CCR2.[1][2] It has been widely used as a tool compound for preclinical target validation in rodent models.[1] However, due to moderate activity against the hERG potassium channel, it was not pursued as a clinical candidate.[3]
An important consideration in the pharmacology of this compound is its stereochemistry. While specific quantitative data for the individual R- and S-isomers of this compound are not publicly available, studies on closely related precursor compounds strongly indicate that the biological activity is stereospecific. For a key precursor to the this compound series, the S-enantiomer was found to be approximately 25-fold more potent than the R-enantiomer in a human CCR2 binding assay, with IC50 values of 35 nM and 860 nM, respectively.[3] This suggests that the S-isomer of this compound is likely the more active enantiomer. Commercially available this compound is typically supplied as a racemic mixture.[3]
Quantitative Comparison of CCR2 Antagonists
The following tables summarize the in vitro activity of racemic this compound and other notable CCR2 antagonists.
Table 1: In Vitro CCR2 Binding Affinity
| Compound | Target Species | Assay Type | IC50 (nM) |
| This compound (racemate) | Human | Binding Antagonism | 5.1[1] |
| Murine | Binding Antagonism | 9.5[1] | |
| Rat | Binding Antagonism | 7.3[4] | |
| INCB3284 | Human | MCP-1 Binding | 3.7[5][6] |
| PF-4136309 (INCB8761) | Human | Binding Antagonism | 5.2[7][8] |
| Murine | Binding Antagonism | 17[7][9] | |
| Rat | Binding Antagonism | 13[7][9] | |
| MK-0812 | Human | MCP-1 Binding | 4.5[10] |
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Target Species | IC50 (nM) |
| This compound (racemate) | Chemotaxis | Human | 3.8[1] |
| Chemotaxis | Murine | 7.8[1] | |
| Chemotaxis | Rat | 2.7[4] | |
| ERK Phosphorylation | Human | - | |
| INCB3284 | Chemotaxis | Human | 4.7[5][6] |
| Calcium Mobilization | Human | 6.0[5] | |
| ERK Phosphorylation | Human | 2.6[5] | |
| PF-4136309 (INCB8761) | Chemotaxis | Human | 3.9[7][8] |
| Chemotaxis | Murine | 16[7] | |
| Chemotaxis | Rat | 2.8[7] | |
| Calcium Mobilization | Human | 3.3[7] | |
| ERK Phosphorylation | Human | 0.5[7] | |
| MK-0812 | Chemotaxis | Murine | 5.0[11] |
| Monocyte Shape Change | Human | 3.2[10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR2 signaling pathway and the general workflows for the key experimental assays used to characterize CCR2 antagonists.
References
- 1. Discovery of this compound, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CCR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
INCB3344: A Comparative Analysis of Cross-Species CCR2 Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the CCR2 antagonist INCB3344 with CCR2 from various species. The data presented is compiled from publicly available research to assist in evaluating its suitability for preclinical and translational studies. We will delve into its binding affinity and functional activity across different species and compare it with other known CCR2 inhibitors. Detailed experimental methodologies and a visual representation of the workflow are included to provide a thorough understanding of the data generation process.
Quantitative Comparison of CCR2 Antagonist Activity
The following table summarizes the in vitro inhibitory activity of this compound and other selected CCR2 antagonists across multiple species. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the CCR2 activity in binding or functional assays.
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| This compound | Human | Binding Antagonism | 5.1 | [1][2][3] |
| Human | Chemotaxis Antagonism | 3.8 | [1][2][3] | |
| Mouse | Binding Antagonism | 9.5 | [1][2][3] | |
| Mouse | Chemotaxis Antagonism | 7.8 | [1][2][3] | |
| Rat | Binding Antagonism | 7.3 | [2] | |
| Rat | Chemotaxis Antagonism | 2.7 | [2] | |
| Cynomolgus | Binding Antagonism | 16 | [2] | |
| Cynomolgus | Chemotaxis Antagonism | 6.2 | [2] | |
| PF-04634817 | Rat | CCR2 Binding Antagonism | 20.8 | [4][5] |
| Rat | CCR5 Binding Antagonism | 470 | [4][5] | |
| CCX140-B | Human | Chemotaxis Antagonism | 8 (in buffer) | [6] |
| Human | Chemotaxis Antagonism | 200 (in 100% human serum) | [6] | |
| Mouse | - | Low affinity | [7] |
Signaling Pathways and Experimental Workflow
To understand how the cross-reactivity of this compound is determined, it is crucial to visualize the underlying biological processes and the experimental procedures used.
CCR2 Signaling Pathway
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that, upon binding its ligand (e.g., CCL2/MCP-1), initiates a signaling cascade leading to monocyte chemotaxis. This compound acts as an antagonist, blocking this interaction and subsequent downstream signaling.
Experimental Workflow: CCR2 Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to CCR2 from different species.
Experimental Protocols
The data presented in this guide is primarily generated through two key types of in vitro assays: radioligand binding assays and chemotaxis assays. Below are detailed, generalized protocols for these experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Objective: To determine the binding affinity (IC50) of this compound for CCR2 of different species.
Materials:
-
Cells or cell membranes expressing the CCR2 receptor of the desired species (e.g., human monocytes, mouse WEHI-274.1 cells).
-
Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).
-
Unlabeled CCR2 ligand (for determining non-specific binding).
-
Test compound (this compound).
-
Assay Buffer (e.g., RPMI 1640 with 0.1% BSA and 20 mM HEPES).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Cells expressing CCR2 are harvested and resuspended in assay buffer to a specific concentration (e.g., 5 x 10⁵ cells/well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Varying concentrations of the test compound (this compound).
-
A fixed concentration of the radiolabeled ligand.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Filtration: The contents of the plate are transferred to a filter plate and washed with ice-cold buffer to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and reported as the IC50 value.
Chemotaxis Assay
This functional assay measures the ability of a test compound to inhibit the migration of cells towards a chemoattractant, which is a downstream effect of CCR2 activation.
Objective: To determine the functional inhibitory potency (IC50) of this compound on CCR2-mediated cell migration.
Materials:
-
CCR2-expressing cells (e.g., human monocytes, THP-1 cells).
-
Chemoattractant (e.g., recombinant human or mouse CCL2).
-
Test compound (this compound).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Transwell inserts (with appropriate pore size, e.g., 5 µm).
-
24-well or 96-well plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: CCR2-expressing cells are labeled with a fluorescent dye according to the manufacturer's instructions and resuspended in assay medium.
-
Compound Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound) for a specific time (e.g., 30 minutes at 37°C).
-
Assay Setup:
-
The chemoattractant is added to the lower chamber of the plate.
-
The Transwell inserts are placed into the wells.
-
The pre-incubated cell suspension is added to the upper chamber of the inserts.
-
-
Incubation: The plate is incubated at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in the bottom wells using a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration towards the chemoattractant is calculated as the IC50 value.
Summary and Conclusion
This compound demonstrates potent antagonist activity against CCR2 from multiple species, including human, mouse, rat, and cynomolgus monkey, with IC50 values in the low nanomolar range for both binding and functional assays.[1][2][3] This broad cross-reactivity makes it a valuable tool for preclinical research, enabling the study of CCR2 biology and the therapeutic potential of its inhibition in various animal models of inflammatory diseases.[8][9][10] In comparison to other CCR2 antagonists, this compound's well-characterized and potent activity across relevant preclinical species is a significant advantage. For instance, while PF-04634817 also shows rodent activity, CCX140-B has a low affinity for mouse CCR2, necessitating the use of humanized mouse models for in vivo studies.[4][5][7] The detailed experimental protocols provided herein offer a foundation for replicating and expanding upon the existing data to further elucidate the pharmacological profile of this compound and other CCR2 antagonists.
References
- 1. youtube.com [youtube.com]
- 2. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-cell radioligand saturation binding [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of INCB3344: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound INCB3344 is crucial for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals on how to manage this compound waste streams effectively.
As a research compound, specific disposal instructions for this compound are often found in its Safety Data Sheet (SDS). However, in the absence of a readily available SDS, or as a supplement to it, general best practices for laboratory chemical waste disposal should be strictly followed. The following procedures are based on standard guidelines for handling chemical and biohazardous waste in a research setting.
Core Principles for this compound Disposal
The primary principle of chemical waste disposal is to prevent harm to human health and the environment. This involves correctly identifying, segregating, and treating the waste. For a research compound like this compound, it is essential to treat all waste streams—solid, liquid, and contaminated labware—as potentially hazardous unless confirmed otherwise.
Consult Local Regulations and Institutional Policies: Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and be aware of local and national regulations regarding chemical waste.[1][2]
Disposal of Unused or Expired this compound
Pure, unused, or expired this compound should be disposed of as hazardous chemical waste.
Procedure:
-
Container: Ensure the compound is in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and clearly labeled container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazard classifications (e.g., toxic, irritant).[3]
-
Storage: Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.[3]
-
Collection: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[4]
Disposal of this compound Solutions (e.g., in DMSO)
This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. The disposal of these solutions requires careful consideration of both the compound and the solvent.
Procedure for this compound in DMSO or other organic solvents:
-
Collection: Collect all waste solutions containing this compound in a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all constituents, including this compound and the solvent(s) with their approximate concentrations.[3] Never mix different waste streams.
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Disposal: Dispose of the container through your institution's hazardous waste program. DMSO can often be incinerated by specialized disposal services.[5][6][7]
Note: Do not dispose of organic solvents down the drain.[1]
Disposal of Aqueous Solutions and Cell Culture Media Containing this compound
Aqueous waste and cell culture media containing this compound present a unique challenge as they may be considered both chemical and biological waste.
Procedure:
-
Assessment: Determine if the concentration of this compound in the media is considered hazardous. Consult your EHS department for guidance on concentration limits for drain disposal. Given the potent biological activity of this compound, it is prudent to treat it as hazardous.
-
Collection as Hazardous Waste (Recommended):
-
Collect the media in a leak-proof container labeled as "Hazardous Waste."
-
List all chemical constituents, including this compound, media components, and any other additives.
-
If the media contains biohazardous agents (e.g., viruses, certain cell lines), it must be disinfected before being managed as chemical waste. A common method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.[8] However, never mix bleach with solutions containing organic solvents or other chemicals that could react to produce toxic gases. [2]
-
Arrange for disposal through your institution's hazardous waste service.
-
-
Drain Disposal (Only if explicitly permitted):
-
This is generally not recommended for research compounds with unknown environmental effects.
-
If your EHS department confirms that the concentration of this compound is below the permissible limit for sewer disposal, you may be allowed to pour it down the drain with copious amounts of water.[1][9][10] The media must still be disinfected if it is biohazardous.
-
Disposal of Contaminated Solid Waste
Solid waste includes items like pipette tips, gloves, flasks, and paper towels that have come into contact with this compound.
Procedure:
-
Segregation: Collect all chemically contaminated solid waste in a designated container lined with a clear plastic bag.[11] Do not use biohazard bags for purely chemical waste to avoid confusion.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-proof sharps container that is specifically labeled for chemically contaminated sharps.[11]
-
Labeling: The container or bag should be clearly labeled as "Hazardous Chemical Waste" and should identify the contaminating chemical (this compound).
-
Disposal: Once the container is full, seal it and arrange for pickup by your institution's hazardous waste management service.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for common laboratory waste can be summarized as follows:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Pure this compound | Hazardous Chemical Waste | Keep in original or properly labeled container. |
| This compound in Solvents | Hazardous Chemical Waste | Collect in a labeled, compatible container. Do not mix with other waste streams. |
| Aqueous/Media Waste | Hazardous Chemical Waste (Recommended) | Disinfect if biohazardous. Consult EHS for drain disposal permissibility. |
| Contaminated Solids | Hazardous Chemical Waste | Segregate from non-hazardous and biohazardous waste. |
| Contaminated Sharps | Chemically Contaminated Sharps Container | Do not place in regular trash or standard biohazard sharps containers. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste streams.
References
- 1. acs.org [acs.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. byotrol.com [byotrol.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling INCB3344
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for INCB3344 was not publicly available. The following guidance is therefore based on established best practices for handling potent, selective small molecule compounds in a laboratory setting. Researchers must consult the manufacturer-provided SDS upon receipt and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and appropriate disposal methods to ensure personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling potent compounds like this compound, both in its solid form and when dissolved in solvents like Dimethyl Sulfoxide (DMSO).
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Work | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves | Protects against incidental splashes and contamination of personal clothing during non-handling activities in the lab. |
| Handling of Powder/Solid this compound | • Full-face respirator with appropriate particulate filters• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or butyl rubber)• Chemical-resistant boot covers | • Head covering• Anti-static weigh paper/spatula | Provides maximum protection against inhalation of fine powders and skin contact during weighing and transfer of the solid compound.[1] |
| Handling of this compound in DMSO Solution | • Chemical splash goggles or a full face shield• Chemical-resistant gloves (butyl rubber, thick latex, or fluoroelastomer recommended over standard nitrile gloves)• Chemical-resistant apron over a lab coat | • Elbow-length gloves for large volumes | DMSO readily penetrates the skin and can carry dissolved substances with it; therefore, enhanced skin and eye protection is critical.[2][3][4][5] Standard nitrile gloves may degrade rapidly upon prolonged contact with DMSO.[2] |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors may be generated) | Protects against splashes and contact with residual compound and cleaning agents during decontamination procedures. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound. All procedures involving the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood.
-
Preparation and Pre-Handling:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure the fume hood is functioning correctly.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvents) and PPE before retrieving the compound.
-
Minimize the quantity of the compound to be handled to what is immediately required for the experiment.
-
-
Handling the Solid Compound (Weighing):
-
Don the appropriate PPE for handling potent powders as detailed in the table above.
-
Perform all weighing operations within the chemical fume hood.
-
Use disposable weigh boats or anti-static weigh paper to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
With the weighed compound inside the fume hood, slowly add the desired volume of DMSO to the vial to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store the solid this compound in a tightly sealed container at the temperature recommended by the supplier.
-
For stock solutions in DMSO, it is advisable to create single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials.
-
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and ensure workplace safety.
-
Solid Waste: All disposable items that have come into contact with this compound powder (e.g., weigh boats, pipette tips, gloves, coveralls) should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused stock solutions and working solutions of this compound in DMSO should be collected in a designated, leak-proof, and compatible container for liquid hazardous waste.[5][6] Do not dispose of DMSO solutions down the drain.
-
Container Disposal: Empty vials that originally contained solid this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or DMSO). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the label on the container should be defaced before disposal according to institutional guidelines.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous chemical waste pickup.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. support.al.umces.edu [support.al.umces.edu]
- 3. greenfield.com [greenfield.com]
- 4. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
